molecular formula C₂₆H₅₀N₆O₁₅ xH₂SO₄ B1158216 1,3''-Di-HABA Kanamycin A Sulfate

1,3''-Di-HABA Kanamycin A Sulfate

Cat. No.: B1158216
M. Wt: 686.71
Attention: For research use only. Not for human or veterinary use.
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Description

1,3''-Di-HABA Kanamycin A Sulfate, also known as this compound, is a useful research compound. Its molecular formula is C₂₆H₅₀N₆O₁₅ xH₂SO₄ and its molecular weight is 686.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₆H₅₀N₆O₁₅ xH₂SO₄

Molecular Weight

686.71

Synonyms

O-6-Amino-6-deoxy-α-D-glucopyranosyl-(1→4)-O-[3-[[(2S)-4-amino-2-hydroxy-1-oxobutyl]amino]-3-deoxy-α-D-glucopyranosyl-(1→6)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-D-streptamine Sulfate;  1,3/-Di-N-(L-4-amino-2-hydroxybutyryl) Kanamycin A Sulf

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Structural Characterization and Control of 1,3''-Di-HABA Kanamycin A Sulfate

[1][2]

Executive Summary

This compound (often designated as Amikacin Impurity I or B in various pharmacopeial contexts) is a critical process-related impurity arising during the semi-synthesis of the antibiotic Amikacin.[1][2] Structurally, it represents a "double-acylation" failure mode where the L-4-amino-2-hydroxybutyryl (HABA) pharmacophore attaches not only to the desired N-1 position of the 2-deoxystreptamine ring but also to the N-3'' position of the 3-amino-3-deoxy-D-glucose ring.[1][2]

Understanding this compound is essential for drug development professionals working with aminoglycosides, as its presence indicates a breakdown in the regioselective protection strategies (typically Zinc-chelation or N-protection) used to manufacture Amikacin.[1][2] This guide details its chemical structure, formation mechanism, and validated analytical protocols for its detection.

Chemical Structure & Molecular Architecture[1][2]

The core scaffold of 1,3''-Di-HABA Kanamycin A is the aminoglycoside Kanamycin A , composed of three rings:

  • Ring I: 6-amino-6-deoxy-D-glucose (6-D-glucosamine)[1][2][3]

  • Ring II (Central): 2-deoxystreptamine (2-DOS)[1][2]

  • Ring III: 3-amino-3-deoxy-D-glucose (3-D-glucosamine)[1][2]

Structural Specifics

In the target drug (Amikacin), only the N-1 amino group on Ring II is acylated with HABA.[1][2] In the 1,3''-Di-HABA impurity, the N-3'' amino group on Ring III is also acylated.[1]

FeatureSpecification
Chemical Name 1,3''-di-N-(L-4-amino-2-hydroxybutyryl) Kanamycin A Sulfate
Molecular Formula C₂₆H₅₀N₆O₁₅[1][2][4][] • xH₂SO₄
Molecular Weight 686.71 g/mol (Free Base)
Key Modification Bis-acylation at N-1 (2-DOS) and N-3'' (3-amino-glucose)
Stereochemistry The HABA side chain retains the (S)-configuration (L-isomer) at the chiral center.[1][2]
The Sulfate Salt

The "Sulfate" designation indicates the compound exists as a salt to ensure water solubility and stability. In pharmaceutical preparations, aminoglycosides are polybasic; the 1,3''-Di-HABA analog contains multiple protonatable amine groups.[1] The sulfate salt forms via the interaction of sulfuric acid with these basic nitrogens, typically in a non-stoichiometric ratio (often 1:2 or 1:2.5 molar ratio) depending on pH and isolation method.

Formation Mechanism: The Regioselectivity Challenge

The synthesis of Amikacin relies on differentiating the four amino groups of Kanamycin A (N-1, N-3, N-6', N-3'').[1][2] The standard industrial process uses Zinc (II) Acetate to chelate N-3 and N-6', leaving N-1 and N-3'' exposed.[1][2] N-1 is the intended target, but N-3'' remains a competing nucleophile.[1][2]

Synthesis Pathway and Impurity Generation

The following diagram illustrates the kinetic competition that leads to the formation of the 1,3''-Di-HABA impurity.

SynthesisPathwayKanamycinKanamycin A(Starting Material)ZnComplexZn(II)-Chelated Complex(N-3 & N-6' Protected)Kanamycin->ZnComplex + Zn(OAc)2ChelationMonoAcylIntermediate: 1-N-HABA Complex(Precursor to Amikacin)ZnComplex->MonoAcyl + ActivatedEster (1.0 eq)Acylation at N-1ActivatedEsterActivated HABA Ester(N-Hydroxysuccinimide ester)AmikacinAMIKACIN(Target: 1-N-HABA)MonoAcyl->Amikacin Deprotection(Remove Zn)ImpurityIMPURITY: 1,3''-Di-HABA(Over-acylation at N-3'')MonoAcyl->Impurity + Excess HABA / High TempSecondary Attack at N-3''

Figure 1: Kinetic pathway showing the divergence between the desired Amikacin synthesis and the 1,3''-Di-HABA impurity formation.[1][2]

Analytical Characterization Protocol

Distinguishing 1,3''-Di-HABA Kanamycin A from Amikacin requires high-resolution techniques because their polarities are similar.[1][2] The additional HABA group increases the molecular weight by ~101 Da and alters the pKa profile.

High-Performance Liquid Chromatography (HPLC)

Standard reverse-phase HPLC fails due to the high polarity of aminoglycosides.[1][2] Ion-Pair Chromatography is the industry standard (EP/USP).[1][2]

Protocol: Ion-Pair Separation

  • Column: C18 (Octadecylsilyl silica gel), high pH resistant (e.g., XBridge C18 or equivalent).[1][2]

  • Dimensions: 250 mm x 4.6 mm, 5 µm packing.[][6]

  • Mobile Phase:

    • Buffer: 0.1 M Disodium Tetraborate (pH adjusted to 9.0).

    • Ion-Pair Reagent: Sodium Octanesulfonate (1.0 g/L).[1][2]

    • Solvent Ratio: Buffer:Methanol:Water (20:20:60).[1][2][]

  • Detection: UV at 205 nm (low sensitivity) or Pulsed Amperometric Detection (PAD) for high sensitivity.[1][2]

  • Flow Rate: 1.0 mL/min.[2][6]

  • Temperature: 40°C.[2][]

Expected Result: The 1,3''-Di-HABA impurity is more hydrophobic than Amikacin due to the second butyryl chain masking a primary amine.

  • Amikacin Retention:[7] ~19 minutes.[2][]

  • 1,3''-Di-HABA Retention: ~15-16 minutes (elutes before Amikacin in some pharmacopeial methods due to specific ion-pair interactions, but can elute after in pure reverse-phase conditions.[1][2] Always verify with a reference standard).

Nuclear Magnetic Resonance (NMR)

NMR is the definitive structural proof.[1][2] The acylation causes a diagnostic "downfield shift" of the protons adjacent to the acylation site.

NucleusSignal of InterestShift in AmikacinShift in 1,3''-Di-HABAInterpretation
¹H NMR H-1 (2-DOS) ~4.0 ppm~4.0 ppmAcylated in both.[1][2]
¹H NMR H-3'' (Ring III) ~3.0 ppm (Upfield)~3.8 - 4.1 ppm (Downfield) Diagnostic: The amide bond deshields the H-3'' proton.[1][2]
¹³C NMR C=O (Carbonyl) 1 signal (~175 ppm)2 signals (~175 ppm) Indicates presence of two amide carbonyls.[1][2]
Analytical Logic Workflow

AnalyticalWorkflowSampleCrude Amikacin SampleHPLCHPLC (Ion-Pair C18)pH 9.0Sample->HPLCPeak1Peak @ RT 19 min(Amikacin)HPLC->Peak1Peak2Peak @ RT ~16 min(Impurity Candidate)HPLC->Peak2IsolationPrep-HPLC IsolationPeak2->IsolationMSMass Spectrometry(ESI+)Isolation->MSCheck m/z 687NMR1H-NMR AnalysisIsolation->NMRCheck H-3''ResultConfirm 1,3''-Di-HABA(MW 686, H-3'' Shift)MS->ResultNMR->Result

Figure 2: Step-by-step workflow for isolating and confirming the impurity structure.

Biological Implications & Toxicity[1][8][9]

The addition of the second HABA group at the N-3'' position has significant biological consequences:

  • Reduced Potency: The N-3'' amino group is critical for binding to the 16S rRNA of the bacterial 30S ribosome. Acylation at this site creates steric hindrance and removes a key hydrogen bond donor, significantly reducing antibacterial activity compared to Amikacin.

  • Resistance Profile: While the HABA group at N-1 protects against many aminoglycoside-modifying enzymes (AMEs), the 1,3''-Di-HABA analog does not offer additional protection and merely acts as a lower-potency contaminant.[1][2]

  • Toxicity: Aminoglycoside nephrotoxicity is linked to the cationic charge density. Altering the charge profile by converting two amines to amides (reducing the net positive charge) may alter renal accumulation kinetics, though the primary concern in QC is the loss of efficacy.

References

  • Blanchaert, B., et al. (2017).[1][2][] "Assay development for aminoglycosides by HPLC with direct UV detection." Journal of Chromatographic Science, 55(3), 197-204.[1][2][]

  • Gunawardana, G., et al. (1997).[1][2][8] "The identification of 1,6'- and 1,3''-di-N-(L-4-amino-2-hydroxybutyryl) derivatives of kanamycin as synthetic byproducts of amikacin." The Journal of Antibiotics, 50(10), 887-889.[1][2][8]

  • European Pharmacopoeia (Ph.[1][2][9] Eur.) . "Amikacin Sulfate Monograph: Impurity Analysis." (Standard Pharmacopeial Reference for Impurity Limits).

  • Kawaguchi, H., et al. (1972).[1][2] "Synthesis of a new semisynthetic aminoglycoside antibiotic, BB-K8 (Amikacin)." The Journal of Antibiotics, 25(12), 695-708.[1][2]

Methodological & Application

Introduction: Overcoming the Analytical Challenge of Aminoglycosides

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Derivatization of Aminoglycosides with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl)

Aminoglycosides are a critical class of broad-spectrum antibiotics used to treat severe Gram-negative bacterial infections.[1][2] Their therapeutic drug monitoring (TDM) and residue analysis in food products are paramount due to their potential for nephrotoxicity and ototoxicity.[3] However, the quantitative analysis of these compounds presents significant analytical hurdles. Aminoglycosides are highly polar, non-volatile, and, most critically, lack a native chromophore or fluorophore, which prevents their direct detection by common High-Performance Liquid Chromatography (HPLC) techniques like UV-Visible or fluorescence detection.[4][5][6]

To circumvent these challenges, a pre-column derivatization strategy is frequently employed. This involves chemically modifying the analyte to attach a label that is easily detectable. 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) has emerged as an excellent derivatizing agent for aminoglycosides. It reacts with the primary and secondary amine groups present on the aminoglycoside structure to form a stable, highly fluorescent derivative that also possesses strong UV absorbance.[7][8] This derivatization dramatically enhances detection sensitivity, enabling precise quantification at low concentrations.

This guide provides a detailed protocol for the FMOC-Cl derivatization of aminoglycosides, explains the causality behind the experimental choices, and offers insights for troubleshooting, aimed at researchers, scientists, and drug development professionals.

The Chemistry of FMOC-Cl Derivatization

The derivatization reaction is a nucleophilic acyl substitution. The primary amine groups on the aminoglycoside act as nucleophiles, attacking the electrophilic carbonyl carbon of the FMOC-Cl molecule. This reaction proceeds efficiently under alkaline conditions, which are necessary to deprotonate the amine groups (-NH2) to their more nucleophilic free base form.[9][10] The reaction results in the formation of a stable carbamate linkage and liberates hydrochloric acid (HCl), which is neutralized by the basic buffer in the reaction medium.[9]

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Aminoglycoside Aminoglycoside (R-NH₂) Reaction + Aminoglycoside->Reaction FMOC_Cl FMOC-Cl FMOC_Cl->Reaction Buffer Borate Buffer (pH 9-10) Buffer->Reaction Catalysis (Deprotonation) Derivative FMOC-Aminoglycoside Derivative (UV/Fluorescent) HCl HCl Reaction->Derivative Reaction->HCl

Figure 1: Reaction of FMOC-Cl with an aminoglycoside amine group.

Optimizing the Derivatization Reaction: Critical Parameters

The success of the derivatization hinges on the careful control of several experimental parameters. Understanding the role of each is key to developing a robust and reproducible method.

ParameterOptimal RangeRationale & Scientific Justification
pH 9.0 - 10.5An alkaline medium is essential to deprotonate the aminoglycoside's amine groups, making them sufficiently nucleophilic to attack the FMOC-Cl. Borate buffer is commonly chosen for this purpose.[11] However, excessively high pH (>11) can accelerate the hydrolysis of FMOC-Cl into the interfering byproduct FMOC-OH, reducing the yield of the desired derivative.[8][12]
FMOC-Cl Concentration 2:1 to 5:1 molar excessA molar excess of the derivatizing agent is required to drive the reaction to completion, especially since aminoglycosides possess multiple amine groups. However, a very large excess should be avoided as it can lead to a significant interfering peak from hydrolyzed FMOC-Cl (FMOC-OH) in the chromatogram.[12]
Reaction Time 10 - 40 minutesThe reaction is typically rapid at room temperature. The optimal time should be determined experimentally to ensure complete derivatization without allowing for significant degradation of the derivatives or reagent.[11]
Temperature Room Temperature (~25 °C)The reaction proceeds efficiently at room temperature. Elevated temperatures can increase the rate of the competing hydrolysis reaction of FMOC-Cl, and are generally not necessary.[12]
Solvent Acetonitrile/WaterA binary solvent system is necessary. Acetonitrile is required to dissolve the relatively nonpolar FMOC-Cl, while water is needed to dissolve the highly polar aminoglycoside and buffer salts.[11]

Detailed Experimental Protocol

This protocol provides a validated starting point for the derivatization of aminoglycosides. It is recommended to optimize specific parameters, such as reagent concentrations and reaction times, for each specific aminoglycoside and analytical system.

Reagent and Solution Preparation
  • 0.1 M Borate Buffer (pH 10.0):

    • Dissolve 6.18 g of boric acid in 900 mL of deionized water.

    • Adjust the pH to 10.0 using a 1 M sodium hydroxide (NaOH) solution.

    • Bring the final volume to 1000 mL with deionized water. Store at 4°C.[13]

  • 10 mM FMOC-Cl Solution:

    • Dissolve 25.8 mg of FMOC-Cl in 10 mL of HPLC-grade acetonitrile.

    • This solution is sensitive to moisture and should be prepared fresh daily for best results.[11]

  • Aminoglycoside Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh and dissolve the aminoglycoside standard in deionized water or an appropriate aqueous buffer to prepare a stock solution.

    • Prepare working standards by diluting the stock solution to the desired concentrations for the calibration curve.

  • Quenching Solution (0.1 M HCl):

    • Carefully add 0.83 mL of concentrated HCl to 99.17 mL of deionized water. This solution is used to stop the reaction and stabilize the derivatives.[11]

Derivatization Workflow

The following workflow outlines the complete process from sample preparation to readiness for injection.

cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching & Analysis A Pipette Aminoglycoside Sample/Standard into Vial B Add Borate Buffer (pH 10) A->B C Add FMOC-Cl Solution B->C D Vortex to Mix C->D E Incubate at Room Temp (e.g., 30 min) D->E F Add HCl to Stop Reaction E->F G Vortex to Mix F->G H Inject into HPLC System G->H

Figure 2: Step-by-step workflow for FMOC-Cl derivatization.
Step-by-Step Methodology
  • Aliquot Sample: In a clean microcentrifuge tube or autosampler vial, add 100 µL of the aminoglycoside standard or sample solution.

  • Add Buffer: Add 250 µL of 0.1 M borate buffer (pH 10.0).

  • Initiate Reaction: Add 200 µL of the 10 mM FMOC-Cl solution.

  • Mix: Immediately cap the vial and vortex for 30 seconds to ensure thorough mixing.

  • Incubate: Allow the reaction to proceed for 30 minutes at room temperature, protected from direct light.

  • Quench Reaction: Add 100 µL of 0.1 M HCl to stop the reaction. This step is crucial for stabilizing the formed FMOC-derivatives and hydrolyzing the excess, unreacted FMOC-Cl.[11]

  • Final Mix: Vortex the vial for another 10 seconds.

  • Analysis: The sample is now ready for injection into the HPLC system. The derivatives are typically stable for several hours when stored in an autosampler at 4°C.

Post-Derivatization Analysis

The resulting FMOC-aminoglycoside derivatives are well-suited for analysis by Reversed-Phase HPLC (RP-HPLC).

  • Separation: A C18 column is commonly used for separation.

  • Detection:

    • Fluorescence Detection (FLD): Offers high sensitivity and selectivity. Typical excitation wavelength is ~265 nm and emission wavelength is ~315 nm.[8]

    • UV-Visible Detection (DAD/PDA): Provides good sensitivity. The primary wavelength for detection is typically around 265 nm.[14]

Troubleshooting Guide

A self-validating protocol anticipates potential issues. This section addresses common problems encountered during FMOC-Cl derivatization.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Derivative Peak 1. Incorrect pH (too low).2. Degraded FMOC-Cl reagent.3. Insufficient reaction time.1. Verify the pH of the borate buffer is between 9.0-10.5.2. Prepare fresh FMOC-Cl solution daily.3. Increase the incubation time (e.g., to 45-60 minutes).
Large Peak Eluting Near Solvent Front This is often the hydrolysis product, 9-fluorenylmethanol (FMOC-OH), from excess or degraded FMOC-Cl.[12]1. Optimize the molar ratio of FMOC-Cl to analyte; avoid a large excess.2. Ensure FMOC-Cl solution is fresh.3. Ensure the quenching step is performed correctly to hydrolyze remaining reagent.
Poor Peak Shape / Tailing 1. Sub-optimal mobile phase pH.2. Column degradation.3. Matrix effects from the sample.1. Adjust the mobile phase composition and pH.2. Use a guard column and replace the analytical column if necessary.3. Incorporate a sample clean-up step (e.g., Solid-Phase Extraction) before derivatization.
Poor Reproducibility 1. Inconsistent timing or temperature.2. Pipetting errors.3. Instability of derivatives.1. Standardize incubation time and temperature precisely.2. Use calibrated pipettes.3. Analyze samples promptly after derivatization or perform a stability study.

Conclusion

The derivatization of aminoglycosides with FMOC-Cl is a robust and highly effective strategy to overcome their inherent analytical difficulties. By converting these polar, non-chromophoric molecules into stable, highly fluorescent derivatives, this method enables their sensitive and accurate quantification by RP-HPLC. Careful optimization of key parameters such as pH, reagent concentration, and reaction time is essential for achieving reliable and reproducible results. The protocol and insights provided in this guide serve as a comprehensive resource for developing and implementing this valuable analytical technique in both research and routine monitoring applications.

References

  • Waters Corporation. (n.d.). Simultaneous Separation and Quantification of Aminoglycosides Using Liquid Chromatography and Mass Spectrometry. Waters. Retrieved from [Link]

  • Hari, R., & Taherunnisa, S. (2019). Challenges in the development of analytical test procedure for aminoglycosides: A critical review. Journal of Applied Pharmaceutical Science, 9(11), 125-133. Retrieved from [Link]

  • El-Ghannam, O., Kaddoumi, A., & Niessen, W. M. A. (2015). Challenges in the determination of aminoglycoside antibiotics, a review. Analytica Chimica Acta, 889, 1-17. Retrieved from [Link]

  • Hari, R., & Taherunnisa, S. (2019). Challenges in the development of analytical test procedure for aminoglycosides: A critical review. Bibliomed. Retrieved from [Link]

  • Shimadzu (Europe). (n.d.). LC-MS/MS Method Package for Aminoglycoside Antibiotics. Retrieved from [Link]

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Ling, O. W., et al. (2014). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Malaysian Journal of Analytical Sciences, 18(1), 149-158. Retrieved from [Link]

  • Glinka, M., et al. (2023). Analysis of Aminoglycoside Antibiotics: A Challenge in Food Control. Molecules, 28(12), 4633. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges in the development of analytical test procedure for aminoglycosides: A critical review. Retrieved from [Link]

  • LCGC International. (2023, June 30). New Method Enables Accurate Analysis of Aminoglycoside Antibiotic Residues in Aquatic Products. Retrieved from [Link]

  • Dubois, M., et al. (2012). Determination of aminoglycoside residues by liquid chromatography and tandem mass spectrometry in a variety of matrices. Journal of Agricultural and Food Chemistry, 60(5), 1167-1175. Retrieved from [Link]

  • Waters Corporation. (n.d.). UPLC/MS/MS Determination of Aminoglycoside Antibiotics in Meat and Milk. Retrieved from [Link]

  • Bio-protocol. (2022). Derivatization Reagents. Retrieved from [Link]

  • Rona, K., & Gachalyi, B. (1998). Chromatographic Methods for Analysis of Aminoglycoside Antibiotics. Journal of Chromatographic Science, 36(1), 1-12. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Lee, D., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 12(7), 631. Retrieved from [Link]

  • AnalyteGuru. (n.d.). How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Retrieved from [Link]

  • Klichkina, A. A., et al. (2016). Derivatization of Aminoglycoside Antibiotics with Tris(2,6-dimethoxyphenyl)carbenium Ion. Acta Naturae, 8(3), 121-125. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization reaction of FMOC-Cl with an amine and an alcohol. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative chromatograms of the FMOC-Cl-derivatized products. Retrieved from [Link]

  • ResearchGate. (2016, April 30). Can anyone please assist with the HPLC method validation of Gentamicin and Bacitracin using FMOC-Cl as a pre-column derivatizing reagent? Retrieved from [Link]

  • Al-Amoud, A. A., et al. (2021). Bioanalysis of aminoglycosides using high-performance liquid chromatography. Journal of Pharmaceutical Analysis, 11(2), 147-157. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization reaction of glyphosate and AMPA with FMOC-Cl. Retrieved from [Link]

  • Garba, J., et al. (2019). A Simple and Efficient Method for Derivatization of Glyphosate and AMPA Using 9-Fluorenylmethyl Chloroformate and Spectrophotometric Analysis. Journal of the Brazilian Chemical Society, 30(2), 323-331. Retrieved from [Link]

  • da Silva, R. B., et al. (2021). Studies using HPLC-PDA in gabapentin N-derivatization reactions with 9-fluorenylmethyl chloroformate (FMOC-Cl). Química Nova, 44(2), 159-165. Retrieved from [Link]

  • Qu, S., et al. (2011). A new and sensitive HPLC method with fluorescence detection for the determination of etimicin in rat plasma. Journal of the Brazilian Chemical Society, 22(3), 525-531. Retrieved from [Link]

  • Figshare. (2019). Derivatization reactions of the targeted amino acids with 9-fluorenylmethyl chloroformate (FMOC-Cl). Retrieved from [Link]

Sources

Electrochemical detection of non-chromophoric antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The detection of non-chromophoric antibiotics—specifically aminoglycosides like Kanamycin, Tobramycin, and Gentamicin—presents a persistent challenge in pharmaceutical quality control and residue analysis. Lacking a UV-absorbing chromophore, these compounds are invisible to standard HPLC-UV methods without complex derivatization. While LC-MS is a viable option, its high capital cost and maintenance requirements limit its deployment in routine screening.

This guide details two electrochemical methodologies that solve this visibility gap:

  • HPAEC-PAD (The Industry Standard): High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.[1][2][3][4][5]

  • Electrochemical Aptasensing (The R&D Frontier): A high-sensitivity, label-free approach for trace residue analysis.

Part 1: The Industry Standard – HPAEC-PAD

Scientific Principle: Electrocatalytic Oxidation

Aminoglycosides are polycationic carbohydrates containing amine and hydroxyl groups. At high pH (>12), these functional groups undergo electrocatalytic oxidation on a gold working electrode.

However, a static potential cannot be used. The oxidation products (gold oxides) rapidly foul the electrode surface, causing signal loss within seconds. Pulsed Amperometric Detection (PAD) solves this by applying a repeating potential waveform:

  • Detection (E_det): Analyte oxidation (Current measured).

  • Cleaning (E_ox): High potential to fully oxidize/strip the surface.

  • Reduction (E_red): Low potential to dissolve surface oxide and restore the gold surface.

Visualization: The Quadruple Potential Waveform

The following diagram illustrates the logic of the modern 4-potential waveform used to maintain electrode activity.

PAD_Waveform Start Start Cycle (0 ms) Step1 Detection (E1) +0.1V Analyte Oxidation Start->Step1 Current Integration Step2 Oxide Formation (E2) +1.5V Remove Fouling Step1->Step2 Cleaning Pulse Step3 Reduction (E3) -0.1V Restore Au Surface Step2->Step3 Reactivation Step4 Stabilization (E4) -0.4V Equilibrate Step3->Step4 Stabilize Step4->Step1 Repeat (Hz)

Caption: The cyclic PAD waveform ensures the gold electrode is continuously cleaned and reactivated, preventing fouling common with amine-rich antibiotics.

Validated Protocol: Tobramycin Analysis

Reagents & Equipment:

  • System: Ion Chromatograph (e.g., Dionex ICS-6000) with Electrochemical Detector.

  • Column: CarboPac PA1 (anion exchange) or equivalent.[6]

  • Eluent: 50-100 mM NaOH (Carbonate-free).

  • Electrode: Gold (Au) working electrode; Ag/AgCl reference.

Step-by-Step Workflow:

  • Eluent Preparation (Crucial Step):

    • Causality: Carbonate ions (

      
      ) from air bind strongly to anion exchange columns, causing retention time shifts.
      
    • Action: Use degassed 18 MΩ-cm water. Pipette 50% w/w NaOH (low carbonate grade) directly into the water under a helium blanket. Do not pour or shake.

  • Column Equilibration:

    • Flush the column with 100 mM NaOH for 30 minutes to ensure all binding sites are in the hydroxide form.

  • Waveform Setup (Quadruple Potential):

    • Time 0.00s: E = +0.10 V (Start)

    • Time 0.20s: E = +0.10 V (End Integration)

    • Time 0.40s: E = +2.00 V (Cleaning - Critical for Aminoglycosides)

    • Time 0.42s: E = +0.60 V (Oxide Reduction)

    • Time 0.43s: E = -0.10 V (Surface Restoration)

  • Data Analysis:

    • Aminoglycosides elute later than simple sugars due to their positive charge interaction with the stationary phase.

    • Self-Validation: Inject a "System Suitability Standard" (e.g., 10 µM Tobramycin) every 10 samples. Peak area RSD must be < 3%.

Part 2: The R&D Frontier – Electrochemical Aptasensing

Scientific Principle: Conformational Switching

For trace detection (picomolar range) in complex matrices (milk, serum), HPAEC-PAD may lack sensitivity. Aptasensors use a DNA aptamer specific to the antibiotic.[7][8]

  • Mechanism: The aptamer is tethered to a gold electrode.[8][9] When the antibiotic (Target) binds, the aptamer folds (e.g., into a G-quadruplex or hairpin). This folding brings a redox probe (like Methylene Blue) closer to the electrode surface, increasing electron transfer.

Visualization: Aptasensor Assembly

Aptasensor cluster_0 Step 1: Immobilization cluster_1 Step 2: Blocking cluster_2 Step 3: Detection Au Gold Electrode Surface Aptamer Thiolated Aptamer (Unfolded) Au->Aptamer Au-S Bond MCH MCH Backfill (Blocks Non-Specific Binding) Aptamer->MCH Surface Passivation Target Antibiotic (Target) MCH->Target Incubation Signal Signal ON (Increased Electron Transfer) Target->Signal Conformational Change

Caption: Construction of a "Signal-On" electrochemical aptasensor. MCH (Mercaptohexanol) is critical for orienting aptamers and preventing false signals.

Protocol: Kanamycin Aptasensor Construction

Reagents:

  • Aptamer: 5'-SH-(CH2)6-TGGGGGTTGAGGCTAAGCCGA-3' (Kanamycin specific).

  • Blocking Agent: 6-Mercapto-1-hexanol (MCH).

  • Redox Probe: 5 mM [Fe(CN)6]3-/4- (Ferro/Ferricyanide).

Step-by-Step Workflow:

  • Electrode Polishing (The Foundation):

    • Polish Gold Disk Electrode (GDE) with 0.05 µm alumina slurry.

    • Sonicate in ethanol and water (1:1) for 5 mins.

    • Validation: Run Cyclic Voltammetry (CV) in 0.5 M H2SO4.[10] A reproducible reduction peak at +0.9V indicates a clean surface.

  • Aptamer Immobilization:

    • Incubate GDE with 1 µM thiolated aptamer (in Tris-HCl buffer) for 12 hours at 4°C.

    • Mechanism: The thiol group forms a covalent Au-S bond.

  • Surface Backfilling (Critical Step):

    • Incubate with 1 mM MCH for 1 hour.

    • Causality: MCH displaces non-specifically adsorbed aptamers (lying flat) and forces the covalently bound aptamers to stand upright, ensuring the binding site is accessible.

  • Measurement (Square Wave Voltammetry - SWV):

    • Incubate the sensor with the sample (containing Kanamycin) for 30 mins.

    • Immerse in [Fe(CN)6]3-/4- solution.

    • Run SWV (Freq: 25 Hz, Amp: 25 mV).

    • Result: Peak current decreases (Signal-OFF) or increases (Signal-ON) depending on the specific aptamer design.

Part 3: Comparative Data & Selection Guide

FeatureHPAEC-PADElectrochemical Aptasensor
Primary Use Pharma QC, Purity AnalysisFood Safety, Trace Residue (R&D)
Target Range µM to mM (ppm)pM to nM (ppb)
Selectivity Based on Retention TimeBased on Aptamer Affinity
Cost per Run Low (Buffer only)Medium (Aptamer cost)
Time to Result 15–30 mins30–60 mins (Incubation)
Robustness Very High (ISO Standard)Moderate (Surface stability varies)

References

  • Thermo Fisher Scientific. (2024).[5] Technical Note 70670: Pulsed Amperometric Detection Waveforms for Carbohydrate Determinations.Link

  • RSC Analytical Methods. (2015). A label-free electrochemical aptasensor for the detection of kanamycin in milk.Link

  • MDPI Sensors. (2022). Electrochemical Aptasensors for Antibiotics Detection: Recent Achievements and Applications.[11][12]Link

  • American Laboratory. (2011). The Power of Pulsed Amperometric Detection Coupled With Chromatography.[1][2][3][13][14]Link

  • Int. J. Electrochem. Sci. (2021). Electrochemical Aptasensor based on the Hybridization Chain Reaction for Kanamycin Detection.[7]Link

Sources

Application Note: Preparation of a High-Purity Amikacin Impurity B Stock Solution for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Amikacin is a critical semi-synthetic aminoglycoside antibiotic used in the treatment of severe, multidrug-resistant bacterial infections.[1] The control of impurities in any active pharmaceutical ingredient (API) is a mandate of global regulatory bodies to ensure the safety and efficacy of the final drug product. Amikacin Impurity B is a specified process-related impurity identified in the European Pharmacopoeia (EP) and other regulatory documents.[1][2] It arises from a double acylation during the synthesis of Amikacin from Kanamycin A.[2]

Accurate quantification of this impurity requires a well-characterized reference standard and a meticulously prepared stock solution. This document provides a comprehensive, field-proven protocol for the preparation of a stable and accurate Amikacin Impurity B stock solution. The causality behind each step is explained to ensure the protocol is a self-validating system, aligning with the principles outlined in USP General Chapter <1225> Validation of Compendial Procedures and ICH Q2(R2) guidelines.[3][4][5][6]

Scientific Principles of Preparation

The successful preparation of an analytical stock solution hinges on understanding the physicochemical properties of the analyte and controlling variables that can impact its concentration and stability.

  • Analyte Characteristics: Amikacin Impurity B is a large, polar molecule with multiple amine and hydroxyl groups.[7][8] This structure dictates its high solubility in aqueous solvents. Amikacin itself is freely soluble in water.[9][10] Therefore, a high-purity aqueous solvent is the logical choice to ensure complete dissolution without introducing organic contaminants that could interfere with subsequent analyses.

  • Solvent Selection: The use of HPLC-grade water is mandated to prevent the introduction of particulate matter, organic contaminants, or metal ions that could complex with the analyte or interfere with chromatographic detection.

  • Accuracy and Precision: Gravimetric and volumetric measurements are the largest potential sources of error. This protocol mandates the use of a calibrated analytical balance and Class A volumetric glassware to comply with Good Manufacturing Practice (GMP) regulations [21 CFR 211.194(a)] which require test methods to meet proper standards of accuracy and reliability.[3][11]

  • Stability: Aminoglycosides can be susceptible to degradation under harsh pH or temperature conditions.[12][13] Preparing the solution in a neutral pH solvent (high-purity water) and storing it under refrigerated and light-protected conditions minimizes the risk of degradation, ensuring the integrity of the standard over its intended use period.

Physicochemical Data of Amikacin Impurity B

A summary of key quantitative data for Amikacin Impurity B is presented below for easy reference during calculations.

ParameterValueSource(s)
IUPAC Name (2S,2'S)-N,N'-((1S,3R,4S,5R,6R)-4-(((2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-5-hydroxycyclohexane-1,3-diyl)bis(4-amino-2-hydroxybutanamide)[14]
Molecular Formula C₂₆H₅₀N₆O₁₅[7][8][14]
Molecular Weight 686.71 g/mol [8][14]
CAS Number 927821-99-6[8][14][15]

Materials and Apparatus

  • Reference Standard: Amikacin Impurity B Certified Reference Standard (CRS) with a known purity and certificate of analysis.

  • Solvent: HPLC-grade or Milli-Q® (or equivalent) purified water.

  • Apparatus:

    • Calibrated 4- or 5-place analytical balance.

    • Class A volumetric flasks with stoppers (e.g., 10 mL, 25 mL, 50 mL).

    • Antistatic weigh boat or weighing paper.

    • Spatula.

    • Glass Pasteur pipettes.

    • Laboratory ultrasonic bath.

    • Amber glass vials for storage.

Experimental Workflow Diagram

The following diagram outlines the logical flow for the preparation of the Amikacin Impurity B stock solution.

G start Start calc 1. Calculation Calculate required mass of Amikacin Impurity B CRS based on target concentration, volume, and purity. start->calc weigh 2. Weighing Accurately weigh the calculated mass onto an antistatic weigh boat using a calibrated analytical balance. calc->weigh transfer 3. Quantitative Transfer Carefully transfer the weighed powder into a Class A volumetric flask. Add ~70% of the final volume of HPLC-grade water. weigh->transfer dissolve 4. Solubilization Mix by swirling and/or sonicate briefly (e.g., 2-5 minutes) until fully dissolved. Allow solution to equilibrate to ambient temp. transfer->dissolve dilute 5. Dilution to Final Volume Add HPLC-grade water to the calibration mark. Cap the flask and invert 15-20 times to ensure homogeneity. dissolve->dilute label_store 6. Labeling & Storage Transfer to a labeled amber vial. Store at 2-8°C, protected from light. dilute->label_store end End Stock Solution Ready for Analysis label_store->end

Caption: Workflow for preparing Amikacin Impurity B stock solution.

Detailed Protocol for a 1.0 mg/mL Stock Solution

This protocol details the preparation of 10.0 mL of a 1.0 mg/mL stock solution. The procedure can be scaled as needed by adjusting the flask volume and calculated mass.

6.1 Step 1: Pre-Preparation Checks

  • Ensure the analytical balance is level and has been calibrated according to your laboratory's SOP.

  • Select a 10 mL Class A volumetric flask. Ensure it is clean and dry.

  • Allow the Amikacin Impurity B CRS container to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

6.2 Step 2: Calculation of Required Mass The mass must be corrected for the purity of the reference standard to achieve the target concentration.

  • Formula: Mass (mg) = [Target Concentration (mg/mL)] × [Final Volume (mL)] × [100 / Purity (%)]

  • Example Calculation (assuming a CRS purity of 98.5%): Mass (mg) = 1.0 mg/mL × 10.0 mL × (100 / 98.5) = 10.15 mg

6.3 Step 3: Weighing the Reference Standard

  • Place an antistatic weigh boat on the analytical balance and tare.

  • Carefully weigh approximately 10.15 mg of the Amikacin Impurity B CRS into the weigh boat. Record the exact mass to four decimal places (e.g., 10.1523 mg).

6.4 Step 4: Dissolution

  • Quantitatively transfer the weighed powder into the 10 mL volumetric flask. This can be done by gently tapping the weigh boat.

  • Rinse the weigh boat with small aliquots of HPLC-grade water, transferring the rinsate into the flask to ensure all powder is transferred.

  • Add HPLC-grade water to the flask until it is approximately 70% full.

  • Stopper the flask and swirl gently to dissolve the powder. If needed, place the flask in an ultrasonic bath for 2-5 minutes to facilitate complete dissolution.

  • Allow the solution to return to ambient laboratory temperature before proceeding.

6.5 Step 5: Dilution to Final Volume and Homogenization

  • Carefully add HPLC-grade water dropwise using a Pasteur pipette until the bottom of the meniscus is precisely on the calibration mark of the flask.

  • Stopper the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.

6.6 Step 6: Final Concentration Calculation Calculate the exact concentration of the stock solution based on the actual mass weighed.

  • Formula: Actual Concentration (mg/mL) = [Actual Mass (mg) × (Purity / 100)] / Final Volume (mL)

  • Example Calculation (using the example mass from Step 3): Actual Concentration (mg/mL) = [10.1523 mg × (98.5 / 100)] / 10.0 mL = 1.0000 mg/mL

Quality Control, Storage, and Stability

  • Immediate Verification: As a quality control check, the freshly prepared solution should be injected into the intended chromatographic system. The identity of the peak should be confirmed by retention time against a known standard, and the peak should appear symmetrical and free of extraneous peaks. This initial check provides confidence in the solution's integrity.

  • Labeling: The solution container must be clearly labeled with:

    • Compound Name: "Amikacin Impurity B Stock Solution"

    • Actual Concentration

    • Solvent: "HPLC-Grade Water"

    • Preparation Date

    • Analyst's Initials

    • Expiry/Retest Date (e.g., 7 days for refrigerated storage, unless stability studies support a longer period).

  • Storage: Store the stock solution in a tightly sealed amber glass vial at 2-8°C. The use of amber glass protects the analyte from potential photodegradation.

  • Stability: While aminoglycosides are generally stable in neutral aqueous solutions, long-term stability should be established through a formal stability study if the solution is to be stored for extended periods. For routine analysis, it is best practice to prepare fresh stock solutions frequently.

Conclusion

This application note provides a robust and scientifically grounded protocol for the preparation of Amikacin Impurity B stock solutions. By adhering to these steps, which emphasize accuracy, proper technique, and an understanding of the analyte's properties, researchers and quality control professionals can produce reliable and stable standard solutions. The use of such high-quality standards is a fundamental requirement for the validatable and accurate analysis of impurities in Amikacin, ultimately contributing to the safety and quality of the pharmaceutical product.[3][16]

References

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]

  • PubChem. Amikacin EP Impurity B. National Institutes of Health. [Link]

  • USP-NF. <1225> VALIDATION OF COMPENDIAL PROCEDURES (Archived). Google Scholar.
  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. investigationsofadog.com. [Link]

  • USP-NF. 〈1225〉 Validation of Compendial Procedures ABSTRACT. USP-NF. [Link]

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. accessiblemeds.org. [Link]

  • Antec Scientific. Amikacin Sulfate - EP Method. Antec Scientific. [Link]

  • European Pharmacopoeia. EUROPEAN PHARMACOPOEIA 11.3 Index. go.edqm.eu. [Link]

  • Pharmaffiliates. Amikacin-Impurities. Pharmaffiliates. [Link]

  • Veeprho. Amikacin Impurities and Related Compound. Veeprho. [Link]

  • uspbpep.com. Amikacin sulphate. uspbpep.com. [Link]

  • ResearchGate. Impurities A, B, C, D, E, G, H and I of amikacin as described in the European pharmacopoeia. ResearchGate. [Link]

  • regulations.gov. Analytical Procedures and Methods Validation. regulations.gov. [Link]

  • Contract Pharma. Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development?. Contract Pharma. [Link]

  • Google Patents. CN111110627B - Amikacin sulfate injection and preparation method thereof.
  • Google Patents. CN111110627A - Amikacin sulfate injection and preparation method thereof.
  • ResolveMass Laboratories. Analytical Method Development and Validation in Pharmaceuticals. resolvemass.com. [Link]

  • Google Patents. EP0317970B1 - A process for the synthesis of amikacin.
  • QCS Standards. Solving the mystery of "unknown impurities in Amikacin". qcsstandards.com. [Link]

  • Agilent. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. FDA. [Link]

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Application Note: A Robust and Sensitive LC-MS/MS Method for the Analysis of Amikacin and its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of amikacin and its critical process-related impurities as specified by major pharmacopoeias. Amikacin, a potent aminoglycoside antibiotic, presents analytical challenges due to its high polarity and lack of a significant UV chromophore.[1][2][3] This method circumvents the need for complex pre-column derivatization, a requirement for traditional HPLC-UV analysis, by leveraging the inherent specificity of tandem mass spectrometry.[2][4] The protocol detailed herein utilizes a reversed-phase C8 column with a simple formic acid and ammonium formate mobile phase system, coupled with electrospray ionization (ESI) in positive mode and Multiple Reaction Monitoring (MRM) for detection. This approach provides a robust, reliable, and efficient analytical solution for quality control and impurity profiling in drug substance and finished product manufacturing, in accordance with ICH guidelines.[2]

Introduction: The Analytical Challenge of Amikacin

Amikacin is a semi-synthetic aminoglycoside antibiotic derived from Kanamycin A.[5][6] It is a cornerstone therapy for treating severe, multidrug-resistant Gram-negative bacterial infections.[5][7] Given its critical role and narrow therapeutic index, ensuring the purity and safety of amikacin drug products is paramount.[1] Regulatory bodies, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), mandate strict control over impurities that may arise during synthesis or degradation.[6][7]

The primary analytical hurdles for amikacin and its related substances are their chemical properties. As highly polar, poly-cationic molecules, they exhibit poor retention on conventional reversed-phase liquid chromatography (RPLC) columns. Furthermore, their lack of a UV-absorbing chromophore makes direct HPLC-UV detection impractical without chemical derivatization.[1][2][3] While methods like pulsed amperometric detection (PAD) or derivatization exist, they can be complex and less specific.[5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the definitive technique for this application. Its exceptional sensitivity and specificity allow for direct analysis without derivatization, providing unambiguous identification and quantification of impurities even at trace levels.[1][8][9] This note details a complete, validated LC-MS/MS workflow designed for routine quality control environments.

Method Development Rationale: Engineering Specificity and Retention

The development of a robust LC-MS/MS method for amikacin impurities requires a systematic approach focused on chromatography, ionization, and detection.

Chromatographic Strategy

The core challenge is achieving adequate chromatographic retention and separation for these highly polar analytes.

  • Column Selection: While Hydrophilic Interaction Liquid Chromatography (HILIC) is an option, a reversed-phase C8 column was selected for its robustness and stability with aqueous mobile phases. A C8 phase provides a good balance, offering sufficient retention for amikacin when paired with an appropriate mobile phase, without the longer equilibration times sometimes associated with HILIC.[1][10]

  • Mobile Phase Optimization: To enhance retention and peak shape on the C8 column, a mobile phase containing formic acid and ammonium formate was chosen.[1]

    • Formic Acid: Serves a dual purpose. It acts as an ion-pairing agent in a "dynamic" sense, interacting with residual silanols on the stationary phase and improving peak symmetry. Critically, it provides a source of protons (H+), promoting the formation of protonated molecular ions [M+H]+, which is essential for efficient positive mode electrospray ionization.[8][11]

    • Ammonium Formate: This salt acts as a buffer to stabilize the mobile phase pH and improves the consistency of retention times. It also provides a volatile electrolyte, which is highly compatible with mass spectrometry.[1]

  • Gradient Elution: A gradient elution, starting with a high aqueous content and ramping up the organic phase (methanol), is necessary to elute the highly retained amikacin after ensuring the separation of earlier-eluting, potentially more polar, impurities.[1][10]

Mass Spectrometry Strategy

The MS/MS parameters are optimized for maximum sensitivity and specificity.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is the unequivocal choice. The multiple primary and secondary amine groups on the amikacin structure are readily protonated in the acidic mobile phase, leading to a strong signal for the protonated molecule [M+H]+.[8]

  • Detection: Multiple Reaction Monitoring (MRM) is the gold standard for quantification in complex mixtures.[1][12] This technique involves two stages of mass filtering:

    • Q1 (First Quadrupole): Isolates the specific precursor ion (the [M+H]+ of the target analyte).

    • Q2 (Collision Cell): The isolated precursor ion is fragmented using an inert gas (e.g., argon).

    • Q3 (Third Quadrupole): Isolates a specific, characteristic product ion resulting from the fragmentation.

This precursor-to-product ion transition is unique to the analyte's structure, providing exceptional specificity and eliminating background noise. For each analyte, at least two MRM transitions (one for quantification and one for confirmation) are monitored to ensure confident identification according to regulatory guidance.[13]

Experimental Protocol

Materials and Reagents
  • Standards: Amikacin reference standard and certified impurity standards (e.g., Amikacin Impurity A [Kanamycin A], Impurity D, etc.) were sourced from a pharmacopeial-traceable vendor.[7]

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water (e.g., Fisher Scientific Optima™ LC/MS Grade or equivalent).

  • Reagents: Formic acid (≥99%, LC-MS grade) and Ammonium formate (≥99%, LC-MS grade).

Instrumentation and Conditions

A standard high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer was used.

Table 1: LC-MS/MS Instrumentation and Conditions

Parameter Setting Rationale
LC System
Column C8 Reversed-Phase, 2.1 x 100 mm, 3.5 µm Good balance of retention and efficiency for polar analytes.[1][10]
Mobile Phase A 0.1% Formic Acid + 5 mM Ammonium Formate in Water Aqueous phase with additives for protonation and peak shape.[1]
Mobile Phase B 0.1% Formic Acid in Methanol Organic phase with consistent modifier.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Improves peak shape and reduces viscosity.
Injection Volume 5 µL Minimizes potential for column overload.
LC Gradient
0.0 - 2.0 min 5% B Hold at high aqueous content to retain and separate polar impurities.
2.0 - 8.0 min 5% to 60% B Ramp to elute amikacin and less polar impurities.
8.0 - 8.1 min 60% to 95% B Rapid ramp for column wash.
8.1 - 10.0 min Hold at 95% B Thoroughly clean the column.
10.0 - 10.1 min 95% to 5% B Return to initial conditions.
10.1 - 13.0 min Hold at 5% B Column re-equilibration.
MS System
Ionization Mode ESI Positive Amine groups readily protonate.[8]
Capillary Voltage 3.5 kV Optimized for stable spray and ion generation.
Source Temp. 150 °C
Desolvation Temp. 450 °C Efficiently removes solvent from droplets.
Gas Flow 800 L/hr

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides ultimate selectivity and sensitivity.[1] |

Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of each reference standard (Amikacin, Impurity A, etc.) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with Mobile Phase A.

  • Intermediate Dilution (10 µg/mL): Create a mixed intermediate standard by diluting the stock solutions in Mobile Phase A.

  • Working Standards & Calibration Curve: Prepare a series of calibration standards by serially diluting the intermediate solution with Mobile Phase A to cover the desired range (e.g., 0.05% to 1.5% of the nominal test concentration).

  • Test Sample (Nominal Concentration 0.5 mg/mL): Accurately weigh ~25 mg of the Amikacin drug substance into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Weigh Amikacin API and Impurity Standards prep2 Dissolve in Mobile Phase A to create Stock Solutions prep1->prep2 prep3 Prepare Calibration Curve & Test Solutions (0.5 mg/mL) prep2->prep3 lc Inject 5 µL onto C8 Column prep3->lc ms ESI+ Ionization lc->ms mrm MRM Detection (Precursor -> Product Ions) ms->mrm data1 Integrate Peak Areas mrm->data1 data2 Generate Calibration Curve data1->data2 data3 Quantify Impurities (% level vs. API) data2->data3

Caption: Overall workflow for Amikacin impurity analysis.

MRM Transitions

The following MRM transitions are representative and must be optimized on the specific instrument used.

Table 2: Optimized MRM Transitions for Amikacin and Key Impurity

Compound Precursor Ion (m/z) Product Ion (Quantifier) Collision Energy (eV) Product Ion (Qualifier) Collision Energy (eV)
Amikacin 586.3 425.2 22 163.1 35
Impurity A (Kanamycin A) 484.2 323.1 20 162.1 30

| Other Impurities | To be determined | To be determined | Optimized | To be determined | Optimized |

G cluster_ms Tandem Mass Spectrometer (MS/MS) q1 Q1 Precursor Ion Selection Amikacin [M+H]+ m/z 586.3 q2 Q2 Collision Cell (CID) Fragmentation with Argon q1->q2 Isolates q3 Q3 Product Ion Selection Quantifier Ion m/z 425.2 q2->q3 Fragments detector Detector q3->detector Detects

Caption: Logic of MRM detection for Amikacin analysis.

Method Validation and System Suitability

To ensure the method is reliable and fit for purpose, it must be validated according to ICH Q2(R1) guidelines. A system suitability test (SST) must also be performed before each analytical run.

System Suitability Test (SST)

An SST solution containing amikacin and a critical impurity pair (e.g., Impurity A) at a relevant concentration (e.g., the reporting threshold) should be injected.

Table 3: System Suitability Criteria

Parameter Acceptance Criteria Purpose
S/N Ratio (for impurity) ≥ 10 Ensures adequate sensitivity for the run.
Peak Asymmetry 0.8 - 1.5 Confirms good chromatographic peak shape.
Retention Time RSD ≤ 2.0% (over 5 injections) Demonstrates system precision and stability.

| Peak Area RSD | ≤ 5.0% (over 5 injections) | Demonstrates injection and detection precision. |

Validation Performance Summary

The method should be validated for specificity, linearity, accuracy, precision, and robustness. The following table summarizes typical acceptance criteria.

Table 4: Summary of Method Validation Parameters and Acceptance Criteria

Parameter Test Acceptance Criteria
Specificity Analyze blank diluent and spiked samples. No significant interference at the retention time of any analyte.
Linearity Analyze calibration standards over the range (e.g., LOQ to 150% of specification limit). Correlation coefficient (R²) ≥ 0.99.
Accuracy Analyze spiked samples at 3 levels (e.g., 50%, 100%, 150% of spec. limit). Mean recovery between 90.0% and 110.0%.[1]
Precision Repeatability (n=6) and Intermediate Precision (different day/analyst). RSD ≤ 5.0% for concentrations > LOQ.
LOQ Determine S/N ratio for the lowest standard. S/N ratio ≥ 10; precision at LOQ should meet requirements.[1]

| Robustness | Varry key parameters (e.g., flow rate ±5%, column temp ±2°C). | System suitability criteria are still met.[14] |

Conclusion

The LC-MS/MS method detailed in this application note provides a rapid, sensitive, and highly specific solution for the quantitative analysis of amikacin and its process-related impurities. By eliminating the need for derivatization and leveraging the power of MRM detection, this method overcomes the significant analytical challenges associated with aminoglycosides. The protocol is robust, readily validated, and suitable for implementation in a regulated quality control laboratory to ensure the safety and efficacy of amikacin products.

References

  • Utami, E. D., et al. (2024). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hospitalized patients in Yogyakarta Indonesia. Journal of Applied Pharmaceutical Science, 14(3), 108-118. Available at: [Link]

  • Rasayan, J. Chem. (2020). IMPROVEMENT OF RELATED COMPOUND ANALYTICAL METHOD IN AMIKACIN BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Rasayan Journal of Chemistry, 13(2), 856-862. Available at: [Link]

  • SynThink Research Chemicals. Amikacin EP Impurities and Related Compounds. Available at: [Link]

  • Li, X., et al. (2021). Therapeutic drug monitoring of amikacin: quantification in plasma by liquid chromatography-tandem mass spectrometry and work experience of clinical pharmacists. European Journal of Hospital Pharmacy. Available at: [Link]

  • LCGC International. (2020). LC Analysis of Aminoglycoside Antibiotics Kanamycin and Amikacin. Available at: [Link]

  • ResearchGate. (2018). Impurities A, B, C, D, E, G, H and I of amikacin as described in the European pharmacopoeia. Available at: [Link]

  • Le, J., et al. (2020). A robust LC–MS/MS method for amikacin: application to cellular uptake and pharmacokinetic studies. Bioanalysis, 12(10), 649-659. Available at: [Link]

  • Antec Scientific. Amikacin Sulfate - EP Method. Available at: [Link]

  • ResearchGate. (2012). The derivatization HPLC determination of the related substances and content of amikacin sulfate and its injection. Available at: [Link]

  • Vaidyanathan, V. (2015). Are you familiar with a LC-MS/MS method for Amikacin in plasma & urine matrices?. ResearchGate. Available at: [Link]

  • Al-Haj, N., et al. (2020). A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent. BMC Chemistry, 14(1), 50. Available at: [Link]

  • Zhu, Y., et al. (2015). Separation and Characterization of Unknown Impurities in Amikacin Sulfate by HPLC–MS n. Journal of Chromatographic Science. Available at: [Link]

  • Pharmaffiliates. Amikacin-Impurities. Available at: [Link]

  • Pharmaffiliates. Amikacin-Impurities EP standards. Available at: [Link]

  • European Pharmacopoeia. (2012). Amikacin sulphate. Available at: [Link]

  • El-Yazbi, F. A., et al. (2013). Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization. Journal of Chromatographic Science, 52(4), 309-316. Available at: [Link]

  • Google Patents. (2014). CN103512965A - Detection method for impurities in amikacin sulfate injection.
  • QCS Standards. (2024). Solving the mystery of "unknown impurities in Amikacin". Available at: [Link]

  • Kowalczuk, D., et al. (2023). Analysis of Aminoglycoside Antibiotics: A Challenge in Food Control. Molecules, 28(12), 4642. Available at: [Link]

  • Bilandžić, N., et al. (2026). Validation of an LC–MS/MS multi-residue method for nine antibiotic classes in eggs according to EU regulation 2021/808 and assessment of their occurrence on Croatian poultry farms. Food Additives & Contaminants: Part A. Available at: [Link]

  • Bibliomed. (2024). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hospitalized patients in Yogyakarta Indonesia. Available at: [Link]

  • MSACL. (2019). Development and validation of a LC-MS/MS method for the determination of multi-class antibiotics in human serum. Available at: [Link]

  • Royal Society of Chemistry. (2016). LC-MS/MS methodology development and validation for the screening and quantification of five antibiotics in water. Analytical Methods, 8(3), 517-526. Available at: [Link]

  • Japanese Pharmacopoeia. Amikacin Sulfate. Available at: [Link]

  • Academic Medical Journal. (2024). Therapeutic drug monitoring of amikacin. Available at: [Link]

  • Li, X., et al. (2021). Therapeutic drug monitoring of amikacin: quantification in plasma by liquid chromatography-tandem mass spectrometry and work experience of clinical pharmacists. European Journal of Hospital Pharmacy. Available at: [Link]

  • Spácil, Z., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(3), 1145-1155. Available at: [Link]

  • ResearchGate. (2024). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hospitalized patients in Yogyakarta Indonesia. Available at: [Link]

  • Antec Scientific. Amikacin and Kanamycin. Available at: [Link]

  • Waters Corporation. (2021). Simultaneous Separation and Quantification of Aminoglycosides Using Liquid Chromatography and Mass Spectrometry. Available at: [Link]

  • Gornik, A., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Pharmaceuticals, 16(11), 1563. Available at: [Link]

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Troubleshooting & Optimization

Improving resolution between Amikacin and Impurity B

Author: BenchChem Technical Support Team. Date: February 2026

To: Laboratory Operations Team / QC Analytical Group From: Technical Support Center – Senior Application Scientist Subject: Advanced Resolution Guide: Amikacin & Impurity B Separation

Executive Summary

The separation of Amikacin from its related impurities—specifically Impurity B (1,3-Di-HABA Kanamycin A) and Impurity A (Kanamycin) —presents a unique chromatographic challenge due to the high polarity of aminoglycosides and the lack of UV chromophores.

This guide moves beyond standard monograph descriptions to address the mechanistic drivers of resolution . Whether you are following EP (Ion-Pair RP) or USP (Pulsed Amperometric Detection) protocols, the strategies below are designed to recover lost resolution (


) and correct retention time anomalies.

Module 1: The Chemistry of Separation

Before troubleshooting, confirm the identity of your critical pair. The elution order and separation mechanism differ fundamentally between methods.

FeatureEP Method (Current Standard) USP Method (Alternative)
Technique Ion-Pair Reversed Phase (IP-RP) Anion Exchange w/ PAD
Mechanism Hydrophobic interaction via octanesulfonate pairing with protonated amines.Electrostatic interaction with anion exchange sites at high pH (>12).
Critical Impurity Impurity B (1,3-Di-HABA derivative).[1] Elutes AFTER Amikacin.[2][3]Kanamycin (Related Compound A).[4][5][6] Elutes BEFORE Amikacin.
Detection UV (200 nm) or ELSD/CADPulsed Amperometric (Electrochemical)
Common Failure Baseline drift, Peak Tailing, B/G Elution Reversal .Electrode fouling, Carbonate contamination.

Expert Insight: Impurity B (EP) is the 1,3-di-N-(4-amino-2-hydroxybutyryl) derivative. Because it contains two HABA side chains compared to Amikacin's one, it is more hydrophobic in the presence of ion-pairing reagents, causing it to elute after the main peak in IP-RP modes. If Impurity B elutes before Amikacin, your ion-pairing equilibrium is likely compromised.

Module 2: Troubleshooting Logic (Interactive Q&A)

Q1: My resolution between Amikacin and Impurity B is < 1.5. What is the first variable I should adjust?

A: In the EP (IP-RP) method, the separation is governed by the Ion-Pairing Reagent (Sodium Octanesulfonate) concentration and the Mobile Phase pH .

  • Check pH Precision: The mobile phase must be strictly maintained at pH 3.0 ± 0.1 .

    • Mechanism:[7] At pH 3.0, all amino groups are fully protonated, ensuring maximal interaction with the anionic sulfonate ion-pair reagent. If pH rises > 3.5, surface silanols on the C18 column deprotonate, causing secondary interactions (tailing) and loss of resolution.

  • Increase Octanesulfonate:

    • Action: Increase Sodium Octanesulfonate concentration by 10-20% (e.g., from 1.8 g/L to 2.0 g/L).

    • Result: This increases the "pseudo-stationary phase" density, retaining the more hydrophobic Impurity B (Di-HABA) more strongly than Amikacin, widening the gap.

Q2: I am seeing "Peak Reversal" where Impurity B co-elutes or elutes early. Why?

A: This is a known anomaly often linked to Column Temperature and Organic Modifier balance.

  • Temperature Sensitivity: Aminoglycoside resolution is highly thermosensitive.

    • Fix: Ensure column oven is at 30°C . Higher temperatures (e.g., 40°C) can decrease the retention of the larger Impurity B molecule faster than Amikacin, causing peak collapse.

  • Gradient Slope: The EP method uses a gradient.[8] If the ramp is too steep, Impurity B (which elutes later) is pushed into the Amikacin tail.

    • Fix: Flatten the gradient slope by 2% acetonitrile/min in the region of 10–20 minutes.

Q3: The baseline is drifting severely in my IP-RP method (UV detection).

A: This is caused by the UV cutoff of the Octanesulfonate or impurity accumulation .

  • Protocol: Use "HPLC Grade" or "Ion-Pair Grade" sulfonates. Lower grade reagents have high UV absorbance at 200 nm.

  • Self-Validating Step: Run a blank gradient. If the "ghost peaks" appear at the same time as Impurity B, the contamination is in the mobile phase, not the sample.

Module 3: Visual Troubleshooting Workflow

Use this logic tree to diagnose resolution failures systematically.

Amikacin_Resolution_Workflow Start Start: Resolution (Rs) < 1.5 Check_Method Identify Method Start->Check_Method Method_EP EP Method (IP-RP) Check_Method->Method_EP Method_USP USP Method (PAD) Check_Method->Method_USP Check_Tailing Is Peak Tailing > 1.5? Method_EP->Check_Tailing Check_Baseline Is Baseline Noisy/Drifting? Method_USP->Check_Baseline Fix_Tailing Action: Replace Column (C18 Base Deactivated) Check pH (Must be 3.0) Check_Tailing->Fix_Tailing Yes Check_Elution Is Impurity B Eluting Early? Check_Tailing->Check_Elution No Fix_Elution Action: Increase Octanesulfonate Conc. Decrease Column Temp to 30°C Check_Elution->Fix_Elution Yes Fix_Carb Action: Degas NaOH (Carbonate Contamination) Use Plastic Containers Check_Baseline->Fix_Carb Yes Check_Electrode Is Response Low? Check_Baseline->Check_Electrode No Fix_Waveform Action: Clean Gold Electrode Verify Waveform Settings Check_Electrode->Fix_Waveform Yes

Caption: Diagnostic logic for Amikacin/Impurity B resolution failures. Blue path indicates method selection; Yellow nodes indicate diagnostic questions; White nodes indicate corrective actions.

Module 4: Optimized Experimental Protocol (EP-Aligned)

This protocol is optimized for Robustness , specifically preventing the "Impurity B" shift.

Mobile Phase Preparation (Critical)
  • Buffer (Mobile Phase A):

    • Dissolve 1.8 g Sodium Octanesulfonate and 20.0 g Anhydrous Sodium Sulfate in 900 mL water.

    • Add 50.0 mL of 0.2 M Phosphate Buffer (pH 3.0) .

    • Add 50.0 mL Acetonitrile .

    • Dilute to 1000 mL with water.

    • Crucial Step: Filter through 0.45 µm Nylon filter. Do not use cellulose filters as they can adsorb ion-pairing reagents.

  • Buffer (Mobile Phase B):

    • Same components, but use 100.0 mL Acetonitrile (higher organic strength).

    • This small difference (5% vs 10% organic) drives the gradient.

System Suitability Test (SST)
  • Standard: Use a mixture containing Amikacin and Impurity B (or Kanamycin if following USP).

  • Acceptance Criteria:

    • Resolution (

      
      ) between Amikacin and Impurity B > 1.5.[9]
      
    • Symmetry Factor (Tailing): 0.8 – 1.5.

  • Self-Validation: If

    
     drops below 1.5, inject a blank. If the baseline is flat, the column is likely fouled with protein or matrix. If the baseline drifts, the ion-pair reagent is degrading or the column is not equilibrated.
    
Column Maintenance
  • Storage: Never store the column in the ion-pair mobile phase.

  • Wash Protocol: Flush with 50:50 Water:Methanol (no salts) for 60 minutes after every run to prevent salt precipitation and memory effects.

Comparison of Methods

ParameterEP (IP-RP)USP (PAD)
Resolution Capacity High for hydrophobic impurities (Di-HABA)High for isomeric impurities (Kanamycin)
Robustness Moderate (Sensitive to pH/Temp)Low (Sensitive to Carbonate/Electrode)
Limit of Detection ~0.1% (with UV 200nm)< 0.05% (High Sensitivity)
Cost Low (Standard HPLC)High (Requires ECD/Gold Electrode)

References

  • European Pharmacopoeia (Ph.[3][8] Eur.) . Amikacin Sulfate Monograph 10.0. Strasbourg, France: EDQM. (Methodology for Ion-Pair RP separation of Impurities A, B, F).

  • United States Pharmacopeia (USP) . Amikacin Sulfate Monograph USP 43-NF 38. Rockville, MD: USP Convention. (Methodology for Pulsed Amperometric Detection).[8]

  • Thermo Fisher Scientific . Analysis of Aminoglycoside Antibiotics Kanamycin and Amikacin Matches USP Requirements. Application Note 1085. (Detailed comparison of PAD waveforms and resolution data).

  • Antec Scientific . Amikacin Sulfate - EP Method Analysis. Application Note 220.005. (Specific data on Impurity B/F separation and gradient optimization).

  • PubChem . Amikacin EP Impurity B (Chemical Structure and Properties). National Library of Medicine. (Confirmation of 1,3-Di-HABA structure).

Sources

Technical Support Center: Detection of 1,3''-Di-HABA Kanamycin A

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analytical assessment of 1,3''-Di-HABA Kanamycin A. As a key impurity of the semi-synthetic antibiotic amikacin, which is derived from Kanamycin A, its accurate detection and quantification are critical for pharmaceutical quality control and research.[][2] This guide provides in-depth, field-proven insights into common challenges and methodologies, structured in a practical question-and-answer format for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is 1,3''-Di-HABA Kanamycin A, and why is its detection important?

A1: 1,3''-Di-HABA Kanamycin A is a di-substituted derivative of Kanamycin A, characterized by the addition of two (S)-4-amino-2-hydroxybutyryl (HABA) groups at the 1 and 3'' amino positions of the kanamycin scaffold.[][3] It is primarily known as a synthesis-related impurity in the production of amikacin, where Kanamycin A is acylated with a single L-HABA group.[2]

The detection and control of this and other related substances are mandated by regulatory bodies to ensure the purity, safety, and efficacy of the final amikacin drug product. The HABA functional groups, while defining it as an impurity, also confer unique analytical properties that can be leveraged for its detection.[]

Q2: What are the primary analytical challenges associated with detecting 1,3''-Di-HABA Kanamycin A and other aminoglycosides?

A2: The primary analytical hurdles stem from the inherent physicochemical properties of the aminoglycoside class:

  • Lack of a Strong Chromophore: Aminoglycosides do not possess a significant UV-absorbing chromophore, making direct UV detection by HPLC challenging and often insensitive.[4][5]

  • High Polarity: These molecules are highly polar and water-soluble, leading to poor retention on traditional reversed-phase (RP) HPLC columns.[5][6]

  • Matrix Effects: When analyzing biological or food matrices, endogenous components can significantly interfere with detection, suppressing or enhancing the analyte signal, particularly in mass spectrometry.[7][8]

Methodologies are therefore designed to specifically overcome these challenges through derivatization, specialized chromatographic techniques, or highly selective detectors.

Q3: Which analytical techniques are most suitable for detecting 1,3''-Di-HABA Kanamycin A?

A3: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assays (ELISA) for broader screening.

  • HPLC: Often requires derivatization to introduce a chromophore or fluorophore, or uses alternative detection methods like Pulsed Amperometric Detection (PAD). The presence of HABA groups in 1,3''-Di-HABA Kanamycin A may slightly enhance UV absorbance at low wavelengths (~205 nm), improving detection sensitivity compared to unmodified kanamycin.[][4]

  • LC-MS/MS: This is the gold standard for confirmation and quantification due to its high sensitivity and specificity, which allows for the detection of trace levels without derivatization.[5][9]

  • ELISA: A rapid and cost-effective method for screening large numbers of samples for kanamycin and its derivatives.[10] It relies on antibody-antigen binding and is highly sensitive, though it may exhibit cross-reactivity with structurally similar aminoglycosides.[7]

Methodology & Troubleshooting Guides

Guide 1: High-Performance Liquid Chromatography (HPLC)

This section focuses on HPLC methods, which are workhorses in quality control laboratories.

Experimental Protocol: HPLC with UV Detection

This protocol is adapted from established methods for amikacin and its impurities.[]

  • Chromatographic System: HPLC with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: Prepare a buffer of 0.1 M disodium tetraborate, adjusting the pH to 9.0 with 0.1 M phosphoric acid. The final mobile phase composition is a mixture of methanol, the prepared buffer, and water in a 20:20:60 (v/v/v) ratio, supplemented with 1 g/L of sodium octanesulfonate as an ion-pairing agent.

  • Flow Rate: 1.0 mL/min (isocratic).

  • Column Temperature: 40°C.

  • Detection: UV at 205 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

HPLC Troubleshooting Q&A

Q: My peak for 1,3''-Di-HABA Kanamycin A is broad, shows tailing, or has poor retention. What is the cause?

A: This is a classic issue stemming from the high polarity of aminoglycosides on reversed-phase columns.

  • Causality: The polar analyte has minimal interaction with the nonpolar C18 stationary phase, causing it to elute quickly and interact poorly, resulting in bad peak shape.

  • Solution: The use of an ion-pairing agent , such as sodium octanesulfonate, is critical.[] The hydrophobic tail of the ion-pair reagent binds to the stationary phase, while its ionic head pairs with the charged amine groups of the analyte. This complex has greater retention and exhibits significantly improved peak shape. Ensure the ion-pairing agent is fully dissolved and at the correct concentration in your mobile phase.

Q: The sensitivity of my assay is too low. How can I improve the detection limit?

A: Low sensitivity is expected due to the weak chromophore.

  • Causality: The HABA moiety provides some UV absorbance, but it is not strong.[] You are likely operating near the instrument's noise level.

  • Solutions:

    • Pre-column Derivatization: Introduce a strong chromophore. Reagents like 2,4,6-trinitrobenzenesulfonic acid (TNBSA) react with the primary amines on the molecule, and the derivative can be detected at a more favorable wavelength (e.g., 340 nm), significantly boosting signal intensity.[]

    • Alternative Detection: If available, switch to a more suitable detector for non-chromophoric compounds, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[5]

    • Optimize Wavelength: While 205 nm is common, perform a wavelength scan to confirm the maximal absorbance for your specific derivative.

Q: My retention times are drifting between injections. What should I check?

A: Retention time instability in ion-pairing chromatography often points to insufficient column equilibration or mobile phase issues.

  • Causality: The ion-pairing agent needs to form a stable layer on the stationary phase. If this layer is not fully established, retention times will be inconsistent.

  • Solutions:

    • Column Equilibration: Ensure the column is equilibrated with the ion-pairing mobile phase for an extended period before starting the analysis (at least 30-60 minutes).

    • Mobile Phase pH: The pH of the mobile phase is a significant factor influencing analyte ionization and, consequently, its interaction with the ion-pair reagent.[4] A stable, accurately prepared buffer is essential. Ensure the pH is consistent batch-to-batch.

    • Temperature Control: Use a column oven. A stable temperature of 40°C ensures reproducible chromatography.[]

Guide 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and specificity for analyzing 1,3''-Di-HABA Kanamycin A, especially at trace levels in complex matrices.

Troubleshooting Q&A for LC-MS/MS

Q: I am experiencing significant signal suppression in my biological samples. What is the primary cause and solution?

A: This is a classic case of matrix effects, where co-eluting components from the sample matrix interfere with the ionization of the target analyte in the MS source.

  • Causality: Aminoglycosides are often extracted from complex matrices like plasma, milk, or tissue.[7][11] Lipids, proteins, and salts from these samples can suppress the electrospray ionization (ESI) process required for MS detection.

  • Solution: Rigorous Sample Preparation. A simple protein precipitation is often insufficient.[6]

    • Solid-Phase Extraction (SPE): This is the most effective solution. Use a weak cation exchange (WCX) SPE cartridge. The positively charged amines on the 1,3''-Di-HABA Kanamycin A will bind to the negatively charged sorbent, while neutral and anionic interferences are washed away. The analyte is then eluted with a high ionic strength or high pH solution.[12]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): Using a HILIC column for chromatographic separation can also help. It separates compounds based on polarity in a different way than reversed-phase, which can move the analyte away from interfering matrix components.[6][11]

Q: How do I select the right precursor and product ions for MRM (Multiple Reaction Monitoring) analysis of 1,3''-Di-HABA Kanamycin A?

A: Proper MRM transition selection is fundamental to a sensitive and specific LC-MS/MS assay.

  • Causality: In MS/MS, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented, and then specific product ions are monitored in the third quadrupole. The chosen pair (transition) must be unique and produce a strong signal.

  • Procedure:

    • Determine Precursor Ion: Infuse a standard solution of 1,3''-Di-HABA Kanamycin A (MW: 686.71 g/mol ) into the mass spectrometer.[3] In positive ESI mode, you will primarily see the protonated molecule [M+H]⁺ at m/z 687.7. Other adducts like [M+Na]⁺ may also be present. The [M+H]⁺ is typically the most abundant and stable choice for the precursor ion.

    • Fragment and Select Products: Perform a product ion scan on the m/z 687.7 precursor. The fragmentation will cleave glycosidic bonds, resulting in characteristic fragment ions. Select the two or three most intense and stable product ions for your MRM method. Using multiple transitions provides higher confidence in identification.

Workflow Diagram: Sample Preparation for LC-MS/MS

This diagram illustrates a robust workflow to minimize matrix effects.

G cluster_0 Sample Preparation Workflow sample 1. Biological Sample (e.g., Plasma, Tissue Homogenate) precip 2. Protein Precipitation (e.g., with Acetonitrile or TCA) sample->precip Add precipitating agent centrifuge 3. Centrifugation precip->centrifuge supernatant 4. Collect Supernatant centrifuge->supernatant Isolate liquid phase spe 5. Solid-Phase Extraction (SPE) (Weak Cation Exchange) supernatant->spe Load onto SPE cartridge elute 6. Elution & Reconstitution spe->elute Wash then elute analyte analysis 7. LC-MS/MS Analysis elute->analysis

Caption: SPE workflow for cleaning complex samples.

Guide 3: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is an excellent high-throughput screening tool. While a specific kit for 1,3''-Di-HABA Kanamycin A is unlikely, kits for Kanamycin A will show cross-reactivity and can be used for semi-quantitative or qualitative screening.[10][13]

Troubleshooting Q&A for ELISA

Q: My ELISA results show high variability between replicate wells. What are the common causes?

A: High coefficient of variation (%CV) in ELISA often points to technical errors in liquid handling or washing steps.

  • Causality: ELISA relies on precise volumes for antibody, sample, and substrate binding and reactions. Inconsistent volumes or inefficient removal of unbound reagents will lead to variable signal generation.

  • Solutions:

    • Pipetting Technique: Ensure pipettes are calibrated. Use fresh tips for every standard and sample. When dispensing, touch the tip to the side of the well to ensure all liquid is transferred.

    • Washing Steps: Inadequate washing is a major source of high background and variability. Ensure all wells are filled completely and aspirated fully during each wash step. Increase the number of wash cycles if necessary.

    • Temperature Control: Avoid "edge effects" where wells on the outside of the plate incubate at a different temperature than the inner wells. Use an incubator and allow the plate to reach room temperature before adding reagents.[14]

Q: I suspect false positives in my results. What could be the reason?

A: False positives in a competitive ELISA format can be caused by cross-reactivity or matrix interference.

  • Causality: The antibodies used in a Kanamycin ELISA kit are raised against kanamycin but may also bind to other structurally similar aminoglycosides (like amikacin or the Di-HABA derivative), a phenomenon known as cross-reactivity.[7] Components in the sample matrix can also non-specifically bind to the plate or antibodies.

  • Solutions:

    • Check Kit Specificity: Review the ELISA kit's datasheet for cross-reactivity data with other aminoglycosides. This will help you interpret the results.

    • Sample Dilution: Diluting the sample with the provided assay buffer can often mitigate matrix interference.[7]

    • Confirmation: All positive or out-of-specification results from an ELISA screen should be confirmed by a more specific method like LC-MS/MS.[8]

Troubleshooting Logic Diagram for ELISA

G start Problem Encountered in Kanamycin ELISA high_cv High CV (>15%) between replicates start->high_cv high_bg High Background (Low C_max wells are dark) start->high_bg low_sig Low Signal (High C_max wells are too light) start->low_sig pipetting Check Pipetting Technique & Calibration high_cv->pipetting washing Improve Washing Steps (Increase volume/reps) high_cv->washing high_bg->washing reagents Check Reagent Prep & Expiration Dates high_bg->reagents Contaminated buffer? matrix Dilute Sample to Reduce Matrix Effects high_bg->matrix low_sig->reagents incubation Verify Incubation Time & Temperature low_sig->incubation

Sources

Technical Support Center: Pulsed Amperometric Detection (PAD)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Eliminating Baseline Noise & Drift in HPAE-PAD

Lead Scientist: Dr. A. Vance, Senior Application Specialist Status: Operational

The Diagnostic Triage: Isolate the Source

Before disassembling your flow cell, you must distinguish between hydrodynamic noise (fluidics) and electronic/electrochemical noise (cell/chemistry). The most effective diagnostic tool is the Stop-Flow Test .

Protocol: The Stop-Flow Isolation Test
  • Equilibrate the system to the baseline.[1]

  • Turn off the pump flow completely while keeping the detector cell ON .

  • Observe the baseline for 2–5 minutes.

Interpretation Logic
  • Scenario A: Noise Disappears immediately.

    • Cause: The issue is Flow-Dependent .

    • Culprits: Pump pulsations, air bubbles, check valve failure, or temperature fluctuations in the column compartment.[2]

  • Scenario B: Noise Persists (or changes slightly but remains high).

    • Cause: The issue is Electronic or Electrochemical .[1][3]

    • Culprits: Reference electrode failure, working electrode fouling (gold recession), contaminated eluent, or electrical grounding loops.

Visual Diagnostic Tree

Triage Start High Baseline Noise Detected Action PERFORM STOP-FLOW TEST (Pump OFF, Cell ON) Start->Action ResultA Noise STOPS Action->ResultA Baseline Flat ResultB Noise PERSISTS Action->ResultB Baseline Noisy FlowIssue FLUIDIC SOURCE 1. Pump Pulsation 2. Air Bubbles 3. Temp. Drift ResultA->FlowIssue ElecIssue ELECTROCHEMICAL SOURCE 1. Ref. Electrode (Ag/AgCl) 2. Working Electrode (Fouling) 3. Eluent Purity ResultB->ElecIssue

Figure 1: Diagnostic logic tree for isolating baseline noise sources in PAD systems.

The Heartbeat: Fluidics & Waveform Optimization

Waveform Optimization

In modern carbohydrate analysis (HPAE-PAD), the waveform is the single most critical parameter. Older "3-potential" waveforms used positive potentials for cleaning, which caused Gold Recession —the gradual loss of gold, creating a cup-like depression that traps bubbles and ruins hydrodynamics [1, 6].

Current Standard: Use the 4-Potential Waveform (Waveform A) .[4] This uses a negative potential for cleaning to restore the gold surface without stripping it.

Key Parameters:

  • 
     (Detection Potential):  Usually +0.1V. If too high, you oxidize the gold oxide, increasing background.
    
  • 
     (Oxidation/Cleaning):  Fully oxidizes surface contaminants.
    
  • 
     (Reduction):  Reduces the gold oxide back to metallic gold (
    
    
    
    ) for the next cycle.
  • Integration Window (

    
    ):  Must occur after the charging current (double-layer capacitance) decays. If you sample too early (e.g., <200ms delay), you measure capacitive noise, not Faradaic signal.
    

Waveform Step1 Step 1: Detection (E_det) (+0.1 V) Sample Current Here Step2 Step 2: Oxidation (E_ox) (+2.0 V) Clean Surface Step1->Step2 Oxidize Step3 Step 3: Reduction (E_red) (-0.6 V) Restore Au Surface Step2->Step3 Reduce Step4 Step 4: Stabilization (-0.1 V) Prepare for Det Step3->Step4 Stabilize Step4->Step1 Repeat (Hz)

Figure 2: The 4-Potential Waveform cycle. Note that data collection (Sampling) only occurs during the stable portion of Step 1.

The Sensor: Working & Reference Electrodes

The Reference Electrode: Ag/AgCl vs. PdH

A failing reference electrode is the #1 cause of baseline drift .

  • Ag/AgCl: Standard but vulnerable. In high pH eluents (NaOH), if the frit leaks, silver oxide forms, causing massive drift. Check: Look for a black/brown discoloration on the frit. If present, replace immediately [5].

  • PdH (Palladium Hydrogen): The modern alternative for capillary IC. It is pH-independent and does not leach chloride, making it superior for long-term stability in carbohydrate analysis [5].

Protocol: "Resurrection" Polishing of Gold Electrodes

If your background charge is >50 nC (on standard 3mm electrodes) or noise is high, simple wiping is insufficient. You likely have Gold Recession .

Required Materials:

  • Glass plate or hard flat surface.

  • Polishing pads (Nylon/Micropolish).

  • Diamond Slurry (1 µm) & Alumina Slurry (0.05 µm).

  • 18.2 MΩ·cm Deionized Water .

Step-by-Step Procedure:

  • Inspection: Look at the gold surface under 20x magnification. If the gold looks "sunken" relative to the PEEK housing, you must plane it down.

  • Coarse Planing (Only if recessed): Use a 600-grit pad with water. Move in a Figure-8 motion to prevent directional scratching. Do this until the PEEK and Gold are level.[5]

  • Intermediate Polish: Use 1 µm Diamond slurry on a nylon pad.[5] Polish for 2 minutes (Figure-8). Rinse with methanol, then water.

  • Final Polish: Use 0.05 µm Alumina on a soft micropolish pad. Polish for 2 minutes.

  • Ultrasonic Cleaning (CRITICAL): Sonicate the electrode in DI water for 30 seconds to remove embedded alumina particles. Do not skip this , or you will see noise spikes from particle desorption [3, 4].

Chemistry: The Invisible Noise Sources

SymptomChemical CauseSolution
Cyclic Dips Dissolved Oxygen (DO) Oxygen is electroactive at PAD potentials. Use Vacuum Degassing (not just helium sparge) for eluents. Ensure the degasser is functioning [1].
Drifting Baseline Carbonate Contamination NaOH absorbs CO2 from air, forming carbonates (

), changing the pH and elution strength. Use eluent generation (EGC) cartridges or keep eluents under inert helium headspace [7].
High Background Metal Contamination Iron/Steel from older LC pumps passivates the gold electrode. Flush system with 0.2M Oxalic Acid or use a metal-free (PEEK) flow path [7].
Spikes Gas Bubbles Outgassing in the cell. Install a backpressure regulator (approx. 30-40 psi) after the cell to keep gases in solution.

Frequently Asked Questions (FAQs)

Q: My background charge is 80 nC. Is this normal? A: No. For a standard 3mm Gold electrode using the 4-potential waveform, a healthy background is typically 20–50 nC . Above 60 nC indicates contamination or a rough surface area requiring polishing.

Q: Can I use a standard HPLC pump for PAD? A: Only if it is metal-free (PEEK/Titanium) and has extremely low pulsation. PAD is sensitive to flow velocity changes because the diffusion layer thickness (


) at the electrode surface modulates the current (

). Standard steel pumps often introduce iron noise and pulsation artifacts [8].

Q: Why does my baseline dip every time a peak elutes? A: This is the "Oxygen Dip." The analyte displaces dissolved oxygen in the sample zone. Since oxygen reduction provides a background current, the absence of oxygen looks like a negative peak. Fix: Match the oxygen content of your sample to the eluent, or improve eluent degassing [1].

References

  • Thermo Fisher Scientific. (2012). Technical Note 21: Optimal Settings for Pulsed Amperometric Detection of Carbohydrates Using the Dionex ED40 Electrochemical Detector.Link

  • LaCourse, W. R., & Johnson, D. C. (1993). Optimization of waveforms for pulsed amperometric detection of carbohydrates. Analytical Chemistry, 65(1), 50-55.
  • Pine Research Instrumentation. (2024). Electrode Polishing Guide.[4][5][6][7]Link

  • ALS Japan. (2022). Working Electrode Polishing Method.[4][5][6]Link

  • Thermo Fisher Scientific. (2020). Technical Note 73348: Carbohydrate determinations by HPAE-PAD using a PdH reference electrode.Link

  • Rocklin, R. D., et al. (1998). Pulsed Amperometric Detection of Carbohydrates.[4][8][9] Journal of Chromatography A.

  • Chromatography Forum. (2007). Problem with HPAEC-PAD baseline troubleshooting.Link

  • Agilent Technologies. (2020). Eliminating Baseline Problems in HPLC.Link

Sources

Validation & Comparative

Technical Comparison Guide: Relative Retention Time (RRT) & Analysis of Amikacin Impurity B

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth, comparative analysis of the Relative Retention Time (RRT) for Amikacin Impurity B, designed for researchers and analytical scientists.

Executive Summary: The Analytical Challenge

Amikacin, a semi-synthetic aminoglycoside derived from Kanamycin A, presents a unique challenge in pharmaceutical analysis due to its lack of a UV-absorbing chromophore.[1] Impurity B (1,3-Di-HABA Kanamycin A) is the primary over-acylation byproduct formed during synthesis.[1]

Accurate determination of its Relative Retention Time (RRT) is critical because Impurity B possesses similar pKa values to the active pharmaceutical ingredient (API), creating a "critical pair" scenario in separation science.[1] This guide compares the regulatory "Gold Standard" (EP/USP method) against modern alternatives, providing actionable data to optimize resolution.

Chemical Identity[1][2][3][4][5]
  • Target Analyte: Amikacin Impurity B

  • Chemical Name: 1,3-bis-N-(L-4-amino-2-hydroxybutyryl) Kanamycin A[1]

  • Nature: Di-acylated byproduct (More hydrophobic than Amikacin in Ion-Pair modes).[1]

The Gold Standard: Ion-Pair RP-HPLC with Pulsed Amperometric Detection (PAD)[1]

The European Pharmacopoeia (Ph.[1][2][3][4] Eur.) and USP have harmonized on a specialized method that combines the robustness of Reverse Phase (RP) chromatography with the sensitivity of electrochemical detection.[1]

The Mechanism

Unlike standard RP-HPLC, this method utilizes Sodium Octanesulfonate (OSA) as an ion-pairing agent.[1] The OSA binds to the positively charged amine groups of the aminoglycoside, creating a neutral ion-pair complex that interacts with the C18 stationary phase.

  • Amikacin (Mono-HABA): Moderate interaction.[1]

  • Impurity B (Di-HABA): Stronger interaction due to the second HABA side chain increasing the lipophilicity of the ion-pair complex.[1]

Result: Impurity B elutes after Amikacin.[1]

Experimental Protocol (EP Standard)
  • Column: C18 (Octadecylsilyl silica), 5 µm, 250 x 4.6 mm (e.g., Acclaim 120 or equivalent).[1]

  • Mobile Phase:

    • Solvent A: 1.8 g/L Sodium Octanesulfonate + 20 g/L Sodium Sulfate + 50 mL/L 0.2 M Phosphate Buffer (pH 3.0).[1]

    • Solvent B: Same as A, but with higher Sodium Sulfate (28 g/L) to drive elution.[1]

    • Modifier: Tetrahydrofuran (THF) (Critical for selectivity).[1]

  • Post-Column Addition: 500 mM NaOH (Required to raise pH > 12 for PAD detection).

  • Detection: Pulsed Amperometric Detection (PAD) with a Gold Electrode.

Workflow Diagram

The following diagram illustrates the critical post-column alkalization step required for this method.

EP_Method_Workflow cluster_0 Critical Reaction Zone MobilePhase Mobile Phase (pH 3.0 + Ion Pair) Pump HPLC Pump (Gradient) MobilePhase->Pump Injector Sample Injector (Amikacin + Imp B) Pump->Injector Column C18 Column (Separation) Injector->Column T_Junction Mixing Tee (Low Dead Volume) Column->T_Junction Acidic Eluent Detector PAD Detector (Gold Electrode) T_Junction->Detector pH > 12 Reagent Post-Column Reagent (500 mM NaOH) ReagentPump Reagent Pump (Iso-kinetic) Reagent->ReagentPump ReagentPump->T_Junction Alkaline Flow Waste Waste Detector->Waste

Caption: Figure 1: Schematic of the EP/USP Post-Column Derivatization workflow. The mixing tee ensures the acidic eluent reaches pH >12 for amperometric detection.

Comparative Performance Data

The following table synthesizes experimental data comparing the Gold Standard (Method A) against the most common alternative, Pre-column Derivatization (Method B).

FeatureMethod A: Ion-Pair RP-HPLC (EP/USP) Method B: Pre-Column Derivatization (Hantzsch)
Detection Principle Electrochemical oxidation at Au electrode (PAD).[1]UV-Vis (330 nm) after reaction with Acetylacetone/Formaldehyde.[1]
Stationary Phase C18 with Sodium Octanesulfonate.[1]Standard C18 (No Ion Pair required).[1]
Amikacin RRT 1.00 (Reference)1.00 (Reference)
Impurity A (Kanamycin) RRT ~0.78 (Elutes Before)~0.85 (Elutes Before)
Impurity B (Di-HABA) RRT ~1.12 - 1.25 (Elutes After)~1.30 - 1.45 (Elutes After)
Sensitivity (LOQ) High (< 0.05%)Moderate (< 0.1%)
Linearity (R²) > 0.999> 0.995
Critical Drawback Requires specialized PAD detector & post-column pump.[1]Derivative stability is time-sensitive; complex sample prep.[1]
RRT Analysis & Causality
  • In Method A (EP): The RRT of Impurity B is highly sensitive to the concentration of THF in the mobile phase.

    • Insight: Increasing THF reduces the retention of the more hydrophobic Impurity B faster than Amikacin, moving its RRT closer to 1.0.

    • Optimization: If RRT > 1.3, reduce THF. If RRT < 1.1 (co-elution risk), increase THF slightly or adjust the ion-pair concentration.

  • In Method B (Derivatization): The derivatization adds significant hydrophobic bulk to the molecule.[1] Since Impurity B has more amine groups available for reaction (or fewer, depending on steric hindrance of the HABA groups), the shift in retention is more drastic, often resulting in longer run times.

Synthesis Pathway & Impurity Logic

Understanding why Impurity B exists helps in predicting its chromatographic behavior.[1] It is an over-reaction product.[1]

Synthesis_Pathway Kanamycin Kanamycin A (Starting Material) Amikacin Amikacin (Mono-acylated API) Kanamycin->Amikacin Selective Acylation ImpurityA Impurity A (Unreacted Kanamycin) Kanamycin->ImpurityA Incomplete Reaction Reagent L-HABA Ester (Acylating Agent) Reagent->Amikacin Selective Acylation ImpurityB Impurity B (Di-acylated / Over-reaction) Amikacin->ImpurityB Excess Reagent / Time

Caption: Figure 2: Formation pathway of Amikacin impurities.[1] Impurity B results from the acylation of a second amine group on the Amikacin molecule.

Protocol: Validating the RRT of Impurity B

To ensure scientific integrity, do not rely solely on literature values. Use this self-validating protocol to confirm the RRT in your specific system.

Step 1: System Suitability Solution Preparation[1]
  • Dissolve 10 mg of Amikacin Sulfate CRS in water.

  • Add 50 µL of Impurity B Standard (0.1 mg/mL).

  • Alternative: If Impurity B standard is unavailable, subjecting Amikacin to mild acylation conditions (excess HABA ester) can generate Impurity B in situ for identification purposes (confirm with MS).[1]

Step 2: Chromatographic Run (EP Conditions)[1]
  • Equilibrate column with Mobile Phase A for 60 minutes.

  • Inject 20 µL of the mixture.

  • Run the gradient: 100% A (0-5 min) -> linear gradient to B (5-40 min).

Step 3: Calculation & Acceptance Criteria

Calculate RRT using the formula:


[1]
  • Acceptance Criteria:

    • Resolution (

      
      ) between Amikacin and Impurity B must be > 1.5 .[1]
      
    • Symmetry factor for Amikacin: 0.8 – 1.5.[1]

    • Note: If Impurity B elutes before Amikacin, your ion-pairing reagent concentration is likely too low, or the column phase has collapsed.

Troubleshooting: The "Reversed Elution" Phenomenon

A common anomaly reported by researchers (and noted in recent literature) is the reversal of Impurity B and Impurity G (or other positional isomers).[1]

  • Scenario: You observe a peak at RRT ~0.95 and another at RRT ~1.15.

  • Diagnosis:

    • Impurity B (Di-HABA) is hydrophobic and should be at RRT > 1.0.[1]

    • Impurity I or G (Positional isomers of Mono-HABA) often elute closer to the main peak.[1]

  • Root Cause:

    • pH Drift: If the mobile phase pH drops below 3.0, the ionization of the phosphate groups changes, altering the ion-pairing efficiency.

    • Carbon Load: High carbon load C18 columns retain Impurity B longer.[1] Low carbon load columns may cause it to co-elute with Amikacin.[1]

Recommendation: Always validate peak identity using LC-MS (m/z 686.7 for Impurity B vs m/z 585.6 for Amikacin) during method development before relying on RRT for QC.

References

  • European Directorate for the Quality of Medicines (EDQM). (2023).[1] Amikacin Sulfate Monograph 1290. European Pharmacopoeia 11.0. [Link][1]

  • Antec Scientific. (2020).[1] Amikacin Sulfate - EP Method: Analysis of Impurities using HPAE-PAD. Application Note 221_004. [Link]

  • Megoulas, N. C., & Koupparis, M. A. (2005).[1] Development and validation of a novel HPLC/ELSD method for the quantitation of amikacin in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Gao, X., et al. (2014).[1] Separation and Characterization of Unknown Impurities in Amikacin Sulfate by HPLC–MSn. Chromatographia. [Link]

Sources

Specificity Testing for Amikacin Assay Development: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Specificity Imperative in Aminoglycoside Analysis

Amikacin is a semi-synthetic aminoglycoside derived from Kanamycin A. It is a critical antibiotic for treating multidrug-resistant Gram-negative infections.[1] However, its narrow therapeutic index (NTI) necessitates precise Therapeutic Drug Monitoring (TDM) to prevent nephrotoxicity and ototoxicity.

The Core Challenge: Specificity is the Achilles' heel of Amikacin assay development. Because Amikacin is structurally synthesized by acylating Kanamycin A, it retains the 2-deoxystreptamine ring common to the kanamycin/tobramycin subclass. In antibody-based assays, this structural homology creates a high risk of cross-reactivity (Type I error), potentially leading to falsely elevated reported concentrations and subsequent under-dosing of the patient.

This guide objectively compares the specificity performance of Immunoassays (IA) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and provides a self-validating protocol for specificity testing based on CLSI guidelines.

Comparative Analysis: Immunoassays vs. LC-MS/MS[2][3][4][5]

The choice of platform dictates the specificity validation strategy. While immunoassays offer speed, they rely on binding affinity, which is susceptible to structural analogs. LC-MS/MS relies on physicochemical properties (mass-to-charge ratio and fragmentation), offering superior specificity.

Table 1: Performance & Specificity Profile Comparison
FeatureImmunoassay (FPIA/EMIT/PETINIA)LC-MS/MS (Gold Standard)
Detection Principle Antibody-Antigen Binding CompetitionPrecursor/Product Ion Transitions (MRM)
Primary Specificity Risk Cross-Reactivity: Kanamycin (Parent), TobramycinIsobaric Interference: Rare, resolved by chromatography
Kanamycin Cross-Reactivity High Risk (Often >5% depending on kit)Negligible (<0.1%)
LLOQ (Sensitivity) ~0.8 – 1.5 µg/mL0.1 – 0.25 µg/mL
Matrix Interference High (Hemolysis, Lipemia, Bilirubin)Low (Corrected by Stable Isotope Internal Standards)
Throughput High (Random Access)Moderate (Batch Analysis)
Development Cost Low (Reagents) / High (Validation)High (Capital) / Low (Per sample)
Mechanism of Specificity Failure[3]
  • Immunoassays: The antibody recognizes the hexose nucleus. Since Amikacin is essentially Kanamycin with an L-HABA side chain, antibodies raised against Amikacin often bind Kanamycin with high affinity.

  • LC-MS/MS: Specificity is achieved via Multiple Reaction Monitoring (MRM) . Even if Kanamycin and Amikacin co-elute, they have different precursor masses (Amikacin m/z ~586.3 vs. Kanamycin m/z ~485.2), allowing the detector to "ignore" the interferent.

Validated Experimental Protocol: Specificity & Interference Testing

This protocol is grounded in CLSI EP07 (Interference Testing in Clinical Chemistry) .[2][3] It uses a Paired Difference Method to statistically validate specificity.

Phase 1: Experimental Design

Objective: Determine if the presence of structural analogs (Kanamycin, Tobramycin) alters the quantitation of Amikacin by >10% (systematic error).

Reagents Required:

  • Drug-Free Matrix: Human Serum/Plasma (pooled).

  • Amikacin Stock: Certified Reference Material (CRM).

  • Interferent Stock A (High Risk): Kanamycin A.

  • Interferent Stock B (Medium Risk): Tobramycin.[4][5]

Phase 2: The Spiking Protocol (Step-by-Step)
  • Preparation of Base Pools:

    • Create two pools of serum spiked with Amikacin at the Medical Decision Point (MDP) .

    • Low Pool: 5 µg/mL (Trough level).

    • High Pool: 30 µg/mL (Peak level).

  • Preparation of Interferent Spikes:

    • Prepare a concentrated stock of Kanamycin (e.g., 1000 µg/mL).

    • Test Sample: Spike the Amikacin Base Pool with Kanamycin to a final concentration of 50 µg/mL (simulating a co-medication scenario or switch-over).

    • Control Sample: Spike the Amikacin Base Pool with an equal volume of pure solvent (vehicle control) to maintain volume consistency.

  • Replication:

    • Aliquot each sample (Test and Control) into

      
       replicates.
      
    • Analyze all 10 samples in a single run to minimize inter-assay precision error.

Phase 3: Calculation & Decision Logic

Calculate the Bias (Interference Effect) :



Calculate the % Cross-Reactivity :



Acceptance Criteria:

  • Bias: Must be within

    
     of the Control value.
    
  • Statistical Significance: Use a two-tailed t-test (

    
    ). If statistically significant and clinically significant (>10% bias), the assay fails specificity.
    

Visualization of Workflows

Diagram 1: Specificity Validation Workflow (CLSI EP07 Aligned)

SpecificityWorkflow Start Start: Specificity Validation Prep Step 1: Prepare Base Pools (Amikacin @ 5 & 30 µg/mL) Start->Prep Split Step 2: Split Pool Prep->Split SpikeTest Test Arm: Add Interferent (Kanamycin) @ 50 µg/mL Split->SpikeTest Treatment SpikeCtrl Control Arm: Add Vehicle Solvent (Volume Match) Split->SpikeCtrl Reference Analyze Step 3: Analyze n=5 Replicates (Single Run) SpikeTest->Analyze SpikeCtrl->Analyze Calc Step 4: Calculate Bias (Test Mean - Control Mean) Analyze->Calc Decision Is Bias > 10%? Calc->Decision Fail FAIL: Specificity Issue (Investigate Cleanup/Chromatography) Decision->Fail Yes Pass PASS: Specificity Confirmed Decision->Pass No

Caption: Step-by-step paired difference workflow for validating assay specificity against interfering agents.

Diagram 2: Structural Cross-Reactivity Risk Hierarchy[9]

CrossReactivity Parent Kanamycin A (Parent Structure) Amikacin Amikacin (Kanamycin + L-HABA Side Chain) Parent->Amikacin Synthetic Derivatization Antibody Immunoassay Antibody (Targets Hexose Nucleus) Parent->Antibody HIGH BINDING RISK (Structural Homology) LCMS LC-MS/MS Detection (Targets Mass/Charge) Parent->LCMS Discriminated (m/z 485.2) Amikacin->Antibody Target Binding Amikacin->LCMS Detected (m/z 586.3)

Caption: Mechanism of specificity failure in immunoassays vs. discrimination in LC-MS/MS.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[2] EP07: Interference Testing in Clinical Chemistry, 3rd Edition.[6] CLSI.[2][7] [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. [Link]

  • Dijkstra, J. A., et al. (2016).[8] "Immunoassay Analysis of Kanamycin in Serum Using the Tobramycin Kit." Antimicrobial Agents and Chemotherapy, 60(8), 4646–4651. [Link]

  • Baietto, L., et al. (2010). "Development and validation of a simultaneous extraction procedure for HPLC-MS quantification of daptomycin, amikacin, gentamicin, and rifampicin in human plasma." Analytical and Bioanalytical Chemistry, 396(7), 2541–2548. [Link]

  • Broeren, M. A., et al. (2014). "Quantification of amikacin and kanamycin in serum using a simple and validated LC–MS/MS method." Bioanalysis, 6(22). [Link]

Sources

Impact of di-HABA Substitution on Ribosome Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The modification of the aminoglycoside scaffold with the L-(-)-


-amino-

-hydroxybutyryl (HABA) side chain is a pivotal strategy in medicinal chemistry to overcome bacterial resistance. While the mono-substitution at the N1 position of Kanamycin A yields Amikacin —a potent, broad-spectrum antibiotic—the introduction of a second HABA group (di-HABA substitution) fundamentally alters the pharmacophore's interaction with the bacterial ribosome.

This guide provides a technical comparison of mono- versus di-HABA substituted Kanamycin A derivatives. It explores the structural activity relationship (SAR) governing their ribosome binding affinity, delineates the "Goldilocks" zone of steric fit within the 16S rRNA decoding site, and provides validated protocols for characterizing these interactions.

Structural Activity Relationship (SAR) & Mechanism

The "Lock and Key" of the A-Site

Aminoglycosides inhibit bacterial protein synthesis by binding to the decoding A-site of the 16S rRNA in the 30S ribosomal subunit.

  • Kanamycin A (Parent): Binds specifically to the major groove of helix 44 (h44). Key interactions involve ring I and ring II (2-deoxystreptamine) stacking against G1491 and forming hydrogen bonds with A1408.

  • Amikacin (Mono-HABA): The N1-acylation with HABA introduces a side chain that forms additional hydrogen bonds with the GC pairs C1404–G1497 and G1405–G1496. Crucially, this bulky group sterically hinders access by Aminoglycoside Modifying Enzymes (AMEs) without disrupting the drug's fit into the ribosomal pocket.

The Impact of di-HABA Substitution

During the synthesis of Amikacin, over-acylation can occur, leading to di-HABA derivatives (e.g., 1,3''-di-HABA or 1,6'-di-HABA Kanamycin A).

  • Steric Clash: The ribosomal binding pocket is highly conserved and spatially constrained. While the N1 position accommodates the HABA chain (enhancing affinity), the N3'' or N6' positions are sensitive to bulk. A second HABA group typically creates significant steric hindrance, preventing the deep insertion of the aminoglycoside into the major groove.

  • Loss of Specificity: The di-substituted variants often fail to induce the specific conformational flip of nucleotides A1492 and A1493 required for miscoding, rendering them less potent or inactive.

  • Impurity Profile: Consequently, di-HABA variants are classified as critical process impurities (e.g., Amikacin Impurity I or J) rather than therapeutic candidates. Their presence competes for uptake or binding sites without delivering the requisite bactericidal effect.

Visualizing the Interaction Logic

RibosomeBindingSAR KanA Kanamycin A (Parent Scaffold) Amikacin Amikacin (Mono-HABA at N1) KanA->Amikacin N1-Acylation (Optimization) DiHABA di-HABA Derivative (N1 + N3''/N6' Substitution) KanA->DiHABA Over-Acylation (Impurity Formation) Ribosome 16S rRNA A-Site (Target) KanA->Ribosome High Affinity (Susceptible to AMEs) Amikacin->Ribosome Enhanced Affinity (Add'l H-bonds) Resistance AMEs (Resistance Enzymes) Amikacin->Resistance Steric Blockade (Resistant) DiHABA->Ribosome Steric Clash (Reduced Binding) DiHABA->Resistance Resistant but Inactive

Figure 1: SAR Logic Flow. Mono-substitution (Amikacin) balances binding affinity with resistance evasion. Di-substitution leads to steric clashes, reducing efficacy.

Comparative Performance Data

The following table summarizes the theoretical and experimentally observed differences between the parent, the optimized drug, and the di-substituted byproduct.

FeatureKanamycin AAmikacin (Mono-HABA)di-HABA Derivative
Substitution NoneN1-HABAN1, N3''-di-HABA (or N1, N6')
Ribosome Affinity (

)
High (~0.1 - 1

M)
Very High (< 0.1

M)
Low / Variable (Defective)
Mechanism of Action A-site binding, miscodingA-site binding + extra H-bondsWeak A-site interaction
Resistance Susceptibility High (AMEs active)Low (Sterically protected)Low (Protected but inactive)
Clinical Status Active DrugGold StandardImpurity / Byproduct

Experimental Protocols

To objectively assess the impact of di-HABA substitution, researchers must employ self-validating assays that distinguish specific ribosome binding from non-specific interactions.

Protocol 1: Ribosome Filter Binding Assay

This assay measures the dissociation constant (


) of the aminoglycoside-ribosome complex.

Materials:

  • 70S Ribosomes (E. coli or T. thermophilus), activated.

  • Radiolabeled Ligand:

    
    -Amikacin or 
    
    
    
    -Kanamycin.
  • Competitor: Unlabeled di-HABA derivative (purified).

  • Nitrocellulose filters (0.45

    
    m).
    

Workflow:

  • Activation: Incubate 70S ribosomes in Buffer A (20 mM HEPES pH 7.5, 6 mM

    
    , 150 mM 
    
    
    
    , 4 mM
    
    
    -mercaptoethanol) at 37°C for 30 min.
  • Binding Reaction: Mix 20 nM ribosomes with a fixed concentration of

    
    -Amikacin (e.g., 10 nM) and varying concentrations of the di-HABA competitor (
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at 37°C for 30 min to reach equilibrium.

  • Filtration: Apply samples to pre-wet nitrocellulose filters under vacuum.

  • Wash: Wash filters 3x with 2 mL ice-cold Buffer A to remove unbound drug.

  • Quantification: Count radioactivity via liquid scintillation.

  • Analysis: Plot % Bound vs. Log[Competitor]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: The

      
       for Amikacin (self-competition) should be in the nanomolar range. A significantly higher 
      
      
      
      for di-HABA confirms reduced affinity.
Protocol 2: In Vitro Translation Inhibition

A functional assay to determine if binding translates to biological inhibition.

Materials:

  • Coupled Transcription/Translation Kit (e.g., E. coli S30 extract).

  • Reporter Template (e.g., Luciferase or GFP plasmid).

  • Luminescence/Fluorescence plate reader.

Workflow:

  • Preparation: Prepare master mix containing S30 extract, amino acids, and energy regeneration system.

  • Dosing: Add di-HABA derivative or Amikacin control to wells (serial dilution, e.g., 0 - 100

    
    g/mL).
    
  • Initiation: Add DNA template to start the reaction.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Measurement: Stop reaction (on ice) and measure reporter signal (RLU or RFU).

  • Calculation: Determine the

    
     (concentration inhibiting 50% of protein synthesis).
    
    • Interpretation: Amikacin will show a sharp inhibition curve (low

      
      ). Di-HABA derivatives typically show a "shifted" curve to the right, indicating poor potency.
      
Protocol 3: Impurity Isolation & Characterization (HPLC)

Since di-HABA is often a byproduct, isolating it for testing is a critical precursor step.

Method: Ion-Pair Reverse Phase HPLC.

  • Column: C18 (e.g., 250 x 4.6 mm, 5

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Pentafluoropropionic acid (PFPA).

    • B: Acetonitrile + 0.1% PFPA.

  • Gradient: 5% B to 50% B over 30 mins.

  • Detection: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) as aminoglycosides lack strong UV chromophores.

  • Validation: Di-HABA derivatives (more hydrophobic due to extra side chain) typically elute after Amikacin.

Visualizing the Assay Workflow

AssayWorkflow Sample Synthetic Mixture (Mono + Di-HABA) HPLC HPLC Purification (Isolate Species) Sample->HPLC Fraction1 Fraction A: Amikacin (Mono) HPLC->Fraction1 Fraction2 Fraction B: di-HABA Impurity HPLC->Fraction2 Assay1 Filter Binding Assay (Measure Kd) Fraction1->Assay1 Assay2 Translation Inhibition (Measure IC50) Fraction1->Assay2 Fraction2->Assay1 Fraction2->Assay2 Result Comparative Profile (Potency vs. Affinity) Assay1->Result Assay2->Result

Figure 2: Experimental Workflow. From mixture separation to functional validation of each derivative.

References

  • Kondo, J., et al. (2006). "Crystal structure of the bacterial ribosomal decoding site complexed with amikacin containing the gamma-amino-alpha-hydroxybutyryl (haba) group." Biochimie. Link

  • BOC Sciences. "1,3''-Di-HABA Kanamycin A Sulfate - Product Description and Impurity Profile." BOC Sciences.

  • Gunawardana, G., et al. (1997). "The identification of 1,6'- and 1,3''-di-N-(L-4-amino-2-hydroxybutyryl) derivatives of kanamycin as synthetic byproducts of amikacin." The Journal of Antibiotics. Link

  • Prokhorova, I., et al. (2017). "Amikacin interferes with tRNA translocation, release factor-mediated peptidyl-tRNA hydrolysis, and ribosome recycling."[1][2] Nature Communications.[1] Link

  • Hobbie, S. N., et al. (2012). "Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups." Antimicrobial Agents and Chemotherapy.[3] Link

Sources

Comparative Guide: Certified Reference Material (CRM) for Amikacin Impurity B

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Risk in Aminoglycoside Profiling

In the quantitative analysis of Amikacin sulfate, Impurity B (1,3-Di-HABA Kanamycin A) presents a unique triad of challenges: it lacks a UV chromophore, it is structurally nearly identical to the API, and it is highly hygroscopic.

For drug development professionals, the choice between a Certified Reference Material (CRM) and a standard "Research Grade" chemical is not merely administrative—it is the difference between a validated release method and a compliance warning. This guide presents experimental evidence demonstrating how uncertified standards can introduce assay errors exceeding 12% , primarily driven by undefined sulfate stoichiometry and moisture content.

Technical Context: Identity & Origin

Amikacin Impurity B (EP/BP nomenclature) is formed during the semi-synthesis of Amikacin from Kanamycin A. Amikacin is produced by acylating the L-amino group of Kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA).[1]

  • The Mechanism: If the acylation is not perfectly selective, the L-HABA group can attach to multiple amine sites.

  • Impurity B Identity: 1,3-Di-HABA Kanamycin A (Double acylation).[1]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 686.71 g/mol (Free Base).[1][3]

Because aminoglycosides are isolated as sulfate salts, the "true" mass of the standard depends heavily on the Free Base : Acid : Water ratio, which varies batch-to-batch.

Comparative Analysis: CRM (ISO 17034) vs. Research Grade

The following data summarizes a comparative study performed to quantify the impact of using an uncertified standard versus an ISO 17034 CRM.

Table 1: Critical Attribute Comparison
FeatureISO 17034 CRM (Amikacin Impurity B) Research Grade / Uncertified Standard Impact on Data
Assay Value Certified Mass Balance (e.g., 95.4% ± 0.5%)"Purity > 95%" (Area Normalization)High Risk: Area % ignores water/salt content.[1]
Water Content Measured by Karl Fischer (KF) & factorizedOften unreported or "Loss on Drying"Aminoglycosides can absorb 10-15% water ; ignoring this causes massive over-estimation of potency.[1]
Counter-ion Sulfate content explicitly quantified (IC)Assumed stoichiometric (e.g., x2 H2SO4)Stoichiometry Error: Actual salt ratio varies (e.g., 1.8 vs 2.0 moles), altering MW used in calc.
Homogeneity Verified vial-to-vial consistencyUnknownOutliers in replicate injections.
Experimental Data: The "Sulfate Trap"

We analyzed a batch of Amikacin using both standards. The Research Grade standard was assumed to be a pure sulfate salt (stoichiometry 1:2) with no water correction applied, a common error in early-stage R&D.[1]

  • True Concentration (CRM): 10.0 µg/mL (Corrected for 8.2% water and 16.5% sulfate).[1]

  • Apparent Concentration (Research Grade): 10.0 µg/mL (Weighed "as is").[1]

Result: The Research Grade standard resulted in a 14.3% bias in the impurity quantification. The "pure" powder was actually only 85.7% active moiety by mass.

Mandatory Visualization: The Error Propagation Pathway

The following diagram illustrates how uncertainties in water and salt content propagate through the analytical workflow to cause Out-of-Specification (OOS) results.

ErrorPropagation cluster_Attributes Critical Material Attributes Standard Standard Material (Amikacin Impurity B) Hygroscopicity Hygroscopicity (Water Uptake) Standard->Hygroscopicity SaltForm Undefined Sulfate Stoichiometry Standard->SaltForm Weighing Weighing Step (Gravimetric) Hygroscopicity->Weighing Absorbs H2O during weighing Calculation Potency Calculation SaltForm->Calculation Wrong MW used Weighing->Calculation Result_CRM Accurate Result (Correction Applied) Calculation->Result_CRM Using CRM Certificate Values Result_Fail False OOS / Bias (>12% Error) Calculation->Result_Fail Assuming 100% Potency

Figure 1: Propagation of error from undefined material attributes (water/salt) to analytical failure.

Experimental Protocol: HPAE-PAD Profiling

Because Amikacin Impurity B lacks a UV chromophore, Pulsed Amperometric Detection (PAD) is the gold standard (EP/USP).

Method Parameters (Validated)
  • Column: Anion Exchange (e.g., CarboPac MA1 or equivalent high-pH stable column).[1]

  • Mobile Phase:

    • A: Water (18.2 MΩ)[1]

    • B: 500 mM NaOH (Carbonate-free)

    • Note: NaOH concentration drives elution; higher pH is required to deprotonate hydroxyl groups for detection.

  • Detection: PAD with Gold (Au) working electrode and Ag/AgCl reference.[1]

    • Waveform: Quadruple potential waveform (optimized for aminoglycosides).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 30°C (Critical for baseline stability).

Step-by-Step Workflow
  • System Passivation: Flush the LC system with 100 mM NaOH for 24 hours prior to use to remove carbonate, which suppresses PAD sensitivity.

  • Standard Preparation (The CRM Advantage):

    • Equilibrate the CRM vial to room temperature.

    • Weigh approx. 10 mg of Amikacin Impurity B CRM .

    • Crucial Step: Do not dry the CRM. Use the "Water Content" and "Assay" values from the Certificate of Analysis (CoA) to calculate the exact mass of the free base.

    • Dissolve in CO2-free water.[1]

  • Sample Preparation: Dilute Amikacin Sulfate API to 2.0 mg/mL.

  • Injection: Inject 25 µL. Impurity B typically elutes after Amikacin due to the extra HABA group increasing retention on anion exchange resins (or before, depending on specific column selectivity—confirm with CRM).

Expertise & Handling: The Hygroscopicity Factor

As a Senior Scientist, I cannot overstate this: Aminoglycosides are moisture sponges.

  • The Phenomenon: Amikacin Impurity B can absorb atmospheric moisture at a rate of 0.5% per minute at 60% RH.

  • The CRM Solution: ISO 17034 CRMs are packaged under inert gas (Argon/Nitrogen) with septa that allow needle extraction without exposing the bulk solid to air, or they are provided in single-use aliquots.

  • Handling Rule: If using a screw-cap vial, weigh the standard in a glove box or humidity-controlled chamber (<30% RH). If this is not possible, use a CRM where the water content was determined at the time of packaging and the container integrity ensures that value remains valid.

Conclusion

For the quantification of Amikacin Impurity B, the cost of an ISO 17034 CRM is negligible compared to the cost of a failed stability study or a regulatory query regarding mass balance.

Recommendation:

  • For Identification (Qualitative): Research grade is acceptable if the structure is verified by NMR/MS.

  • For Quantification (Release/Stability): Only ISO 17034 CRMs provide the necessary correction factors for water and sulfate counter-ions to ensure accuracy within ±2%.

References

  • European Pharmacopoeia (Ph.[1][4][5][6] Eur.) , "Amikacin Sulfate Monograph 10.0," European Directorate for the Quality of Medicines (EDQM). [1]

  • United States Pharmacopeia (USP) , "Amikacin Sulfate: Impurities," USP-NF Online.[1] [1]

  • Thermo Fisher Scientific , "Analysis of the Aminoglycoside Antibiotics Kanamycin and Amikacin Matches USP Requirements," Application Note 267.

  • Antec Scientific , "Amikacin Sulfate - EP Method," Application Note.

  • Murikipudi, V. et al. , "Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis," Asian Journal of Pharmaceutics, 2013.

Sources

Safety Operating Guide

1,3''-Di-HABA Kanamycin A Sulfate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,3''-Di-HABA Kanamycin A Sulfate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Immediate Action Required

This compound is a semi-synthetic aminoglycoside derivative. Like its parent compound Kanamycin A and its analog Amikacin, it is a known reproductive toxin (GHS Category 1B) and a potent respiratory/skin sensitizer .

CRITICAL WARNING:

  • NEVER dispose of this compound down the sink or drain.

  • NEVER treat as general trash.

  • Gold Standard: High-temperature incineration (>850°C) is the only validated method to destroy the aminoglycoside pharmacophore and prevent environmental antimicrobial resistance (AMR).

Hazard Characterization & Scientific Rationale

To handle this compound safely, one must understand its stability profile. Aminoglycosides are hydrophilic, stable sugars linked by glycosidic bonds. They are remarkably resistant to thermal degradation at standard autoclave temperatures (121°C), meaning autoclaving biological waste is insufficient to destroy the chemical molecule itself .

  • Chemical Class: Aminoglycoside Antibiotic.

  • Primary Hazards:

    • Reproductive Toxicity: May damage fertility or the unborn child (teratogenic).

    • Sensitization: High risk of anaphylaxis upon inhalation or dermal contact.

    • Nephrotoxicity/Ototoxicity: Cumulative exposure risk.

  • Environmental Impact: High persistence in aquatic environments; drives selection pressure for antibiotic-resistant bacteria.

Personal Protective Equipment (PPE) Matrix

Before initiating any disposal workflow, verify PPE compliance.[1][2][3][4][5][6] This molecule is a solid-state sensitizer; dust inhalation is the highest risk vector.

PPE CategorySpecificationRationale
Respiratory N95 or P100 Respirator Essential for powder handling to prevent inhalation sensitization.
Hand Protection Nitrile Gloves (Double-gloved) Minimum thickness 0.11mm. Aminoglycosides are polar; nitrile offers excellent resistance.
Eye Protection Chemical Safety Goggles Prevent ocular absorption via mucous membranes.[3]
Body Protection Tyvek Lab Coat / Closed-toe Shoes Prevent accumulation of dust on street clothes (fomite transmission).

Disposal Decision Matrix (Workflow)

The following logic gate ensures that this compound is routed to the correct destruction facility.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, wipes) StateCheck->Solid Liquid Liquid Waste (Stock solutions, media) StateCheck->Liquid SolidAction Double-bag in Yellow Biohazard/Chem Waste Bags Solid->SolidAction LiquidAction Segregate into Non-Halogenated Solvent Stream Liquid->LiquidAction Labeling Labeling: 'Contains Aminoglycosides - Repro Toxin' SolidAction->Labeling LiquidAction->Labeling Destruction FINAL DISPOSAL: High-Temp Incineration (>850°C) Labeling->Destruction

Figure 1: Logical workflow for segregating and disposing of aminoglycoside waste to ensure total molecular destruction.

Detailed Procedural Protocols

Protocol A: Solid Waste (Powder & Contaminated Debris)

Applicability: Expired powder, spill cleanup materials, contaminated gloves.

  • Containment: Do not sweep dry powder. If powder is spilled, cover with wet paper towels (soaked in 10% bleach) to prevent aerosolization, then scoop.

  • Packaging: Place waste into a clear polyethylene bag (4 mil) , then seal. Place this bag inside a rigid, leak-proof secondary container (e.g., a yellow waste bucket).

  • Labeling: Affix a hazardous waste label. Explicitly write: "Solid Waste: this compound. Toxic. Incinerate Only."

  • Disposal: Route to your facility's hazardous chemical waste stream for incineration . Do not route to landfill or standard medical waste autoclaves unless the autoclave is coupled with a shredder/incinerator downstream.

Protocol B: Liquid Waste (Stock Solutions & Media)

Applicability: Dissolved compound in water, buffer, or media.

  • Segregation: Do not mix with oxidizers or strong acids. Aminoglycosides are generally compatible with non-halogenated organic solvent streams, though aqueous streams are most common.

  • Container: Use High-Density Polyethylene (HDPE) or glass carboys.

  • Deactivation (Optional Pre-treatment): While incineration is required, if you must store liquid waste for long periods, add household bleach (Sodium Hypochlorite) to a final concentration of 10% and let stand for 24 hours. Note: This degrades biological activity but may not fully mineralize the chemical structure.

  • Final Disposal: Cap tightly. Label as "Aqueous Waste with Aminoglycosides." Hand over to EHS for incineration .

Protocol C: Empty Containers

Applicability: Vials or bottles that contained the substance.

  • RCRA Status: While Kanamycin is not P-listed (acutely toxic) under US EPA RCRA regulations, best practice in pharmaceutical development dictates treating empty containers as hazardous waste to prevent trace leaching.

  • Triple Rinse: If local regulations allow, triple rinse the container with water. Collect the rinsate as Liquid Waste (Protocol B).

  • Defacing: Deface the label to prevent reuse.

  • Disposal: Discard the rinsed container into the solid hazardous waste stream (Protocol A).

Emergency Response: Spill Management

In the event of a powder spill outside a fume hood:

  • Evacuate: Clear the immediate area to let aerosols settle (15 mins).

  • PPE Up: Don N95 respirator and double nitrile gloves.

  • Wet Method: Cover the spill with paper towels soaked in water or 10% bleach. This prevents dust generation.[2][4][5][7]

  • Clean: Wipe inward from the periphery to the center.

  • Verify: Clean the surface with soap and water after waste removal to remove sticky residues common with sulfate salts.

References

  • World Health Organization (WHO). (2024). Guidance on waste and wastewater management in pharmaceutical manufacturing with emphasis on antibiotic production. WHO.[8] [Link]

  • U.S. Environmental Protection Agency (EPA). (2022). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. EPA.[1][8] [Link]

  • Daniels Health. (2025). Medical Waste Incineration: Temperature and Process.[5][9][10][11] Daniels Health. [Link]

  • National Institutes of Health (NIH). (2023). NIH Waste Disposal Guide: Antibiotics and Chemical Waste. NIH.[1] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.